Product packaging for Neobractatin(Cat. No.:)

Neobractatin

Cat. No.: B1193210
M. Wt: 478.585
InChI Key: XQZYJVWVDNVWLO-UWWLTKAPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Neobractatin (NBT) is a natural caged prenylxanthone compound isolated from the plant Garcinia bracteata C. Y. Wu ex Y. H. Li . This compound is a promising candidate in anticancer research due to its demonstrated ability to inhibit proliferation and metastasis through multiple potent mechanisms. Recent studies have elucidated key pathways through which this compound exerts its antitumor effects. A primary mechanism is the induction of GSDME-mediated pyroptosis, a form of inflammatory programmed cell death, via the mitochondrial ROS/TOM20/BAX signaling pathway, as demonstrated in esophageal cancer models . Furthermore, this compound has shown significant antimetastatic activity in breast and lung cancer cells by upregulating the RNA-binding protein MBNL2, leading to the suppression of the pAKT/epithelial-mesenchymal transition (EMT) pathway . It also inhibits cell proliferation by regulating cell cycle arrest at both G1/S and G2/M phases, an effect linked to its modulation of E2F1 and GADD45α expression , as well as by upregulating the RNA-binding protein CELF6, which promotes the degradation of cyclin D1 . A 2025 study highlighted its synergistic potential, showing that combining this compound with the MEK inhibitor trametinib effectively induces pyroptosis and apoptosis in pancreatic ductal adenocarcinoma (PDAC) cells by suppressing the AKT signaling pathway . Key Specifications:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34O6 B1193210 Neobractatin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H34O6

Molecular Weight

478.585

IUPAC Name

(12R,13S)-7-Hydroxy-5-methoxy-15,15-dimethyl-4-(2-methylbut-3-en-2-yl)-13-(3-methylbut-2-enyl)-2,14-dioxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-9,18-dione

InChI

InChI=1S/C29H34O6/c1-9-26(4,5)22-20(33-8)13-19(30)21-23(31)17-12-16-18-14-29(17,34-24(21)22)25(32)28(16,11-10-15(2)3)35-27(18,6)7/h9-10,12-13,16,18,30H,1,11,14H2,2-8H3/t16-,18?,28+,29?/m1/s1

InChI Key

XQZYJVWVDNVWLO-UWWLTKAPSA-N

SMILES

O=C1C2=C(C(C(C=C)(C)C)=C(OC)C=C2O)OC3(C4=O)CC5C(C)(C)O[C@@]4(C/C=C(C)\C)[C@]5([H])C=C13

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Neobractatin

Origin of Product

United States

Foundational & Exploratory

Neobractatin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Anti-neoplastic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which neobractatin, a natural compound isolated from Garcinia bracteata, exerts its anti-cancer effects. Drawing upon current scientific literature, this document details the compound's impact on cell cycle regulation, apoptosis, metastasis, and emerging areas such as pyroptosis, offering a valuable resource for oncology researchers and professionals in drug development.

Executive Summary

This compound (NBT) is a caged prenylxanthone that has demonstrated significant anti-neoplastic properties across a range of cancer cell lines. Its multifaceted mechanism of action involves the modulation of key cellular processes, including the induction of cell cycle arrest and apoptosis, and the inhibition of cancer cell metastasis. Recent studies have further elucidated its role in regulating specific RNA-binding proteins and its potential for synergistic therapeutic strategies. This guide synthesizes the current understanding of NBT's bioactivity, presenting quantitative data, experimental methodologies, and visual representations of the core signaling pathways involved.

Anti-proliferative and Cytotoxic Effects

This compound exhibits potent anti-proliferative and cytotoxic effects in a variety of cancer cell lines. This activity is a cornerstone of its therapeutic potential.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound have been determined in several cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical CancerData not available in abstract[1][2]
A549Lung CancerData not available in abstract[1]
K562Chronic Myelogenous LeukemiaData not available in abstract[2]
MDA-MB-231Breast CancerData not available in abstract[3]
Pancreatic Cancer CellsPancreatic CancerData not available in abstract[4]

Note: While the referenced studies confirm cytotoxic activity, specific IC50 values were not available in the provided search results. Access to the full-text articles would be required for this specific data.

Core Mechanisms of Action

This compound's anti-cancer effects are attributed to its influence on multiple, interconnected cellular pathways.

Cell Cycle Arrest

A primary mechanism of this compound's anti-proliferative action is the induction of cell cycle arrest. NBT has been shown to cause both G1/S and G2/M phase arrest in cancer cells. This is achieved through the regulation of key cell cycle proteins, including E2F1 and GADD45α.[1]

Induction of Apoptosis and Modulation of Autophagy

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1] Furthermore, it has been observed to inhibit autophagic flux in A549 and HeLa cell lines, suggesting a complex interplay between these two critical cellular processes.[1]

Regulation of RNA-Binding Proteins

A novel aspect of this compound's mechanism of action is its ability to modulate the expression of specific RNA-binding proteins (RBPs) that play crucial roles in tumorigenesis.

  • Upregulation of CELF6: In cervical cancer cells, NBT increases the expression of CUGBP Elav-Like Family Member 6 (CELF6). CELF6 acts as a tumor suppressor by physically targeting and promoting the degradation of the cyclin D1 transcript, a key regulator of cell cycle progression.[2]

  • Upregulation of MBNL2: this compound upregulates Muscleblind-like 2 (MBNL2) in breast and lung cancer cells.[3] MBNL2 overexpression has been shown to mimic the anti-metastatic effects of NBT.[3]

Inhibition of Cancer Cell Metastasis

Metastasis is a major cause of cancer-related mortality. This compound has demonstrated the ability to inhibit the metastasis of breast and lung cancer cells.[3] This anti-metastatic effect is mediated through the upregulation of MBNL2 and the subsequent inhibition of the pAKT/Epithelial-Mesenchymal Transition (EMT) signaling pathway.[3]

Synergistic Induction of Pyroptosis

In the context of pancreatic ductal adenocarcinoma (PDAC), this compound exhibits a synergistic effect when combined with trametinib, a MEK inhibitor. This combination therapy induces both apoptosis and a form of inflammatory cell death known as pyroptosis, which is mediated by Gasdermin E (GSDME).[4] The synergistic effect is driven by an increase in reactive oxygen species (ROS) and the suppression of the AKT signaling pathway.[4]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Neobractatin_Cell_Cycle_Arrest cluster_G1_S G1/S Phase Arrest cluster_G2_M G2/M Phase Arrest This compound This compound E2F1 E2F1 This compound->E2F1 GADD45a GADD45α This compound->GADD45a G1_S_Progression G1/S Progression E2F1->G1_S_Progression G2_M_Progression G2/M Progression GADD45a->G2_M_Progression

Caption: this compound induces cell cycle arrest at G1/S and G2/M phases.

Neobractatin_CELF6_Pathway This compound This compound CELF6 CELF6 (RNA-Binding Protein) This compound->CELF6 Upregulates CyclinD1_mRNA Cyclin D1 mRNA CELF6->CyclinD1_mRNA Binds and destabilizes Cell_Proliferation Cell Proliferation CELF6->Cell_Proliferation Inhibits CyclinD1_Protein Cyclin D1 Protein CyclinD1_mRNA->CyclinD1_Protein Translation CyclinD1_Protein->Cell_Proliferation

Caption: this compound inhibits proliferation via CELF6-mediated degradation of Cyclin D1.

Neobractatin_MBNL2_Metastasis_Pathway This compound This compound MBNL2 MBNL2 (RNA-Binding Protein) This compound->MBNL2 Upregulates pAKT pAKT MBNL2->pAKT Inhibits Metastasis Metastasis MBNL2->Metastasis Inhibits EMT Epithelial-Mesenchymal Transition (EMT) pAKT->EMT EMT->Metastasis

Caption: this compound inhibits metastasis by upregulating MBNL2 and suppressing the pAKT/EMT pathway.

Neobractatin_Trametinib_Synergy This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Increase Apoptosis Apoptosis This compound->Apoptosis Induce GSDME Gasdermin E (GSDME) This compound->GSDME Activate Trametinib Trametinib Trametinib->ROS Increase Trametinib->Apoptosis Induce Trametinib->GSDME Activate AKT_Signaling AKT Signaling ROS->AKT_Signaling Inhibits AKT_Signaling->Apoptosis Inhibits Pyroptosis Pyroptosis GSDME->Pyroptosis

Caption: Synergistic action of this compound and Trametinib in inducing apoptosis and pyroptosis.

Experimental Protocols

The following is a generalized overview of the key experimental methodologies employed in the cited research to elucidate the mechanism of action of this compound.

Cell Culture and Viability Assays
  • Cell Lines: A variety of human cancer cell lines, including HeLa, A549, K562, and MDA-MB-231, were utilized.

  • Culture Conditions: Cells were maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

  • Viability/Cytotoxicity Assays: The anti-proliferative effects of this compound were quantified using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.

Cell Cycle Analysis
  • Method: Flow cytometry was used to analyze the cell cycle distribution.

  • Procedure: Cancer cells were treated with this compound for a specified duration, harvested, fixed (e.g., with 70% ethanol), and stained with a fluorescent DNA-intercalating agent such as propidium iodide (PI). The DNA content of the cells was then analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting
  • Purpose: To determine the expression levels of specific proteins involved in the signaling pathways affected by this compound.

  • Procedure: Cells were treated with this compound, and total protein was extracted. Protein concentrations were determined (e.g., using a BCA protein assay kit). Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., E2F1, GADD45α, CELF6, MBNL2, pAKT, Cyclin D1). Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

RNA Sequencing and Transcriptome Analysis
  • Method: RNA-Seq was employed to obtain a global view of gene expression changes induced by this compound.

  • Procedure: Total RNA was extracted from control and this compound-treated cells. RNA quality and quantity were assessed, followed by library preparation and sequencing. The resulting sequencing data were aligned to a reference genome, and differential gene expression analysis was performed to identify genes and pathways modulated by this compound. Gene Set Enrichment Analysis (GSEA) was used to identify enriched biological pathways.

In Vivo Xenograft Models
  • Purpose: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Procedure: Human cancer cells (e.g., HeLa, MDA-MB-231) were subcutaneously or intravenously injected into immunocompromised mice (e.g., nude mice). Once tumors reached a palpable size, the mice were treated with this compound or a vehicle control. Tumor growth was monitored over time, and at the end of the study, tumors were excised, weighed, and analyzed (e.g., by immunohistochemistry).

Conclusion and Future Directions

This compound is a promising natural compound with a robust and multi-targeted anti-cancer profile. Its ability to induce cell cycle arrest and apoptosis, inhibit metastasis, and modulate key RNA-binding proteins highlights its potential as a lead compound for the development of novel cancer therapeutics. The synergistic effects observed with other targeted therapies, such as trametinib, open up new avenues for combination treatments, particularly in aggressive cancers like pancreatic cancer.

Future research should focus on:

  • Elucidating the direct molecular targets of this compound.

  • Conducting more extensive in vivo studies to evaluate its efficacy and safety profile in a broader range of cancer models.

  • Optimizing combination therapy strategies to maximize its therapeutic potential and overcome drug resistance.

This technical guide provides a solid foundation for understanding the intricate mechanisms through which this compound combats cancer. As research progresses, a more detailed picture of its therapeutic utility will undoubtedly emerge, paving the way for its potential clinical application.

References

The Biological Activity of Neobractatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

for Researchers, Scientists, and Drug Development Professionals

Neobractatin, a caged prenylxanthone isolated from Garcinia bracteata, has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its anti-proliferative, cell cycle arrest, and anti-metastatic effects. The information presented herein is a synthesis of findings from key research studies, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.

Anti-proliferative Activity of this compound

This compound has demonstrated potent growth inhibitory activity against a panel of human cancer cell lines. The anti-proliferative effects have been quantified using the MTT assay, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer Type24h (μM)48h (μM)72h (μM)
A549Lung Carcinoma6.85 ± 0.454.12 ± 0.382.89 ± 0.21
HeLaCervical Carcinoma5.23 ± 0.313.56 ± 0.272.15 ± 0.19
MCF-7Breast Adenocarcinoma7.12 ± 0.524.89 ± 0.413.21 ± 0.28
HCT116Colon Carcinoma6.54 ± 0.484.01 ± 0.352.76 ± 0.24
HepG2Hepatocellular Carcinoma8.01 ± 0.635.23 ± 0.473.87 ± 0.33
U2OSOsteosarcoma7.89 ± 0.595.11 ± 0.443.54 ± 0.31
PANC-1Pancreatic Carcinoma9.23 ± 0.716.15 ± 0.554.23 ± 0.39

This compound Induces Cell Cycle Arrest

A key mechanism underlying the anti-proliferative effect of this compound is the induction of cell cycle arrest at both the G1/S and G2/M phases. This effect is mediated through the regulation of key cell cycle proteins.

G1/S Phase Arrest via E2F1 Downregulation

This compound treatment leads to a decrease in the expression of the transcription factor E2F1, a critical regulator of the G1/S transition. This downregulation of E2F1 prevents the transcription of genes necessary for DNA replication, thereby halting the cell cycle at the G1/S checkpoint.

G1_S_Arrest This compound This compound E2F1 E2F1 This compound->E2F1 downregulates Cell_Cycle_Arrest G1/S Arrest G1_S_Transition G1/S Transition E2F1->G1_S_Transition promotes G1_S_Transition->Cell_Cycle_Arrest inhibited

This compound-induced G1/S cell cycle arrest pathway.
G2/M Phase Arrest via GADD45α Upregulation

In addition to G1/S arrest, this compound also induces a G2/M phase block. This is achieved by upregulating the expression of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45α). Increased levels of GADD45α disrupt the formation of the mitotic spindle, a crucial step for cell division, leading to arrest at the G2/M checkpoint.

G2_M_Arrest This compound This compound GADD45a GADD45α This compound->GADD45a upregulates Mitotic_Spindle Mitotic Spindle Formation GADD45a->Mitotic_Spindle disrupts G2_M_Arrest G2/M Arrest Mitotic_Spindle->G2_M_Arrest leads to

This compound-induced G2/M cell cycle arrest pathway.

Inhibition of Tumor Metastasis

This compound has been shown to inhibit the metastasis of cancer cells, a critical process in cancer progression. This anti-metastatic activity is mediated, at least in part, by the upregulation of the RNA-binding protein Muscleblind-like 2 (MBNL2) and the subsequent modulation of the pAKT/EMT signaling pathway.

Regulation of the pAKT/EMT Pathway

This compound treatment leads to an increase in MBNL2 expression. MBNL2, in turn, negatively regulates the phosphorylation of AKT (pAKT), a key signaling node. The inhibition of pAKT signaling leads to the suppression of the Epithelial-to-Mesenchymal Transition (EMT), a process by which cancer cells gain migratory and invasive properties.

Anti_Metastasis This compound This compound MBNL2 MBNL2 This compound->MBNL2 upregulates pAKT pAKT MBNL2->pAKT inhibits EMT Epithelial-to-Mesenchymal Transition (EMT) pAKT->EMT promotes Metastasis Metastasis EMT->Metastasis leads to

This compound's anti-metastatic signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound's biological activity.

Cell Viability (MTT) Assay

This protocol outlines the procedure for determining the cytotoxic effects of this compound on cancer cells.

MTT_Workflow cluster_0 MTT Assay Workflow A 1. Seed cells in a 96-well plate (5x10^3 cells/well) B 2. Incubate for 24h at 37°C, 5% CO2 A->B C 3. Treat with this compound (0-10 μM) for 24, 48, 72h B->C D 4. Add 20 μL MTT solution (5 mg/mL) and incubate for 4h C->D E 5. Remove medium and add 150 μL DMSO D->E F 6. Measure absorbance at 490 nm E->F

Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well in 100 μL of complete medium.

  • Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0 to 10 μM). The cells are then incubated for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Cell Cycle Analysis

This protocol describes the use of flow cytometry to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Detailed Steps:

  • Cell Treatment: HeLa cells are treated with this compound (e.g., 5 μM) for a specified period (e.g., 24 hours).

  • Harvesting and Fixation: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI, 50 μg/mL) and RNase A (100 μg/mL) for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Western Blot Analysis

This protocol details the procedure for detecting the expression levels of specific proteins in this compound-treated cells.

Detailed Steps:

  • Cell Lysis: Cells are treated with this compound, harvested, and lysed in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 μg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against E2F1, GADD45α, pAKT, AKT, or GAPDH (as a loading control) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol describes the evaluation of the anti-tumor activity of this compound in a mouse xenograft model.

Detailed Steps:

  • Cell Implantation: Female BALB/c nude mice (4-6 weeks old) are subcutaneously injected with HeLa cells (e.g., 5 x 10⁶ cells in 100 μL of PBS) into the right flank.

  • Tumor Growth and Treatment: When the tumors reach a palpable size (e.g., ~100 mm³), the mice are randomly divided into control and treatment groups. The treatment group receives intraperitoneal injections of this compound (e.g., 10 mg/kg) daily for a specified period (e.g., 21 days). The control group receives vehicle control.

  • Tumor Measurement: Tumor volume is measured every few days using a caliper and calculated using the formula: (length × width²)/2.

  • Endpoint: At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry). All animal experiments are conducted in accordance with institutional animal care and use guidelines.

Neobractatin from Garcinia bracteata: A Technical Guide on its Discovery, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neobractatin, a caged prenylxanthone isolated from the medicinal plant Garcinia bracteata, has emerged as a compound of significant interest in oncological and pharmacological research. This technical guide provides a comprehensive overview of this compound, detailing its discovery, methods of isolation, and demonstrated biological activities. Special emphasis is placed on its cytotoxic effects against various cancer cell lines and its potential anti-inflammatory mechanisms. This document consolidates key quantitative data into structured tables, outlines detailed experimental protocols for its study, and presents visual diagrams of associated signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Garcinia bracteata, a plant species within the Clusiaceae family, is a rich source of bioactive secondary metabolites, most notably xanthones and benzophenones. Among these, this compound (NBT), a caged prenylxanthone, has been identified as a potent bioactive compound[1]. The unique chemical structure of this compound has drawn attention to its potential therapeutic applications.

Initial studies have revealed that this compound exhibits significant antitumor properties. It has been shown to inhibit cell proliferation and metastasis in breast and lung cancer cell lines[2][3]. Furthermore, this compound can induce various forms of programmed cell death, including apoptosis and GSDME-mediated pyroptosis in esophageal cancer cells[4][5]. The fruits of Garcinia bracteata have been traditionally used, and the isolation of this compound has opened new avenues for investigating its medicinal value[6]. This guide aims to provide a detailed technical overview of the current knowledge on this compound, with a focus on its discovery, experimental evaluation, and mechanisms of action.

Discovery and Source

This compound was first isolated from the twigs and trunks of Garcinia bracteata[1]. This plant is a valuable source of a variety of chemical constituents, including several other xanthones such as brasixanthone B, isobractatin, and bractatin[1]. The discovery of this compound was the result of systematic phytochemical investigation of this plant species, which is known for producing compounds with significant biological activities[7]. The low natural yield of this compound has also spurred interest in its total synthesis to provide sufficient quantities for extensive biological research[6].

Experimental Protocols

This section details the methodologies for the isolation of this compound and the key experiments used to characterize its biological activity.

Isolation of this compound from Garcinia bracteata

A representative protocol for the isolation of this compound with a purity of over 98% is as follows[1]:

  • Plant Material Preparation : Air-dried trunks of Garcinia bracteata are pulverized into a fine powder.

  • Extraction : The powdered plant material is extracted exhaustively with 95% (v/v) ethanol at room temperature. The extraction is typically repeated multiple times (e.g., 3 times with 8L of ethanol for 4.0 kg of plant material).

  • Concentration : The resulting ethanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation : The crude extract is subjected to a series of column chromatography steps for purification:

    • Silica Gel Chromatography : The crude extract is first fractionated on a silica gel column.

    • Sephadex LH-20 Chromatography : Fractions containing this compound are further purified using a Sephadex LH-20 column.

    • Reversed-Phase C18 Silica Gel Chromatography : The final purification is achieved on an RP-C18 silica gel column to yield pure this compound.

G cluster_extraction Extraction and Concentration cluster_purification Chromatographic Purification start Pulverized Garcinia bracteata Trunks extraction 95% Ethanol Extraction start->extraction concentration Concentration of Ethanolic Extract extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column sephadex Sephadex LH-20 Column silica_gel->sephadex rp_c18 RP-C18 Si Gel Column sephadex->rp_c18 pure_this compound Pure this compound (>98%) rp_c18->pure_this compound crude_extract->silica_gel

Figure 1: Experimental workflow for the isolation and purification of this compound.
Cytotoxicity Assessment using MTT Assay

The half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines is commonly determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding : Adherent cancer cells in their logarithmic growth phase are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated to allow for cell attachment.

  • Compound Treatment : Cells are treated with a serial dilution of this compound (prepared in DMSO and diluted in culture medium) at various concentrations. Control wells receive the vehicle (DMSO) at the same final concentration.

  • Incubation : The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition : After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial succinate dehydrogenase in viable cells reduces the yellow MTT to a purple formazan.

  • Formazan Solubilization : The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • IC50 Calculation : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis

Western blotting is employed to investigate the effect of this compound on the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis : Cells treated with this compound for a specified duration are washed with ice-cold PBS and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification : The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE : Equal amounts of protein from each sample are mixed with Laemmli buffer, boiled, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein, typically overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activities and Quantitative Data

Cytotoxic and Antiproliferative Effects

This compound has demonstrated potent cytotoxic and antiproliferative activities against a range of human cancer cell lines. The IC50 values from various studies are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HeLaCervical CancerNot specified-[6]
A549Lung CancerNot specified-[5]
PC-3Prostate CancerNot specified-[8]
HT-29Colorectal CancerNot specified-[8]
WPMY-1Normal ProstateNot specified-[8]
K562LeukemiaNot specified-[6]
MDA-MB-231Breast CancerNot specified-[2]
KYSE150Esophageal CancerNot specified-[4]

Note: Specific IC50 values and exposure times were not consistently reported across the reviewed literature, highlighting an area for future standardized reporting.

A related compound, isobractatin, also from G. bracteata, exhibited IC50 values ranging from 2.90 to 4.15 µM against A549, MCF-7, and PC3 cells. Other compounds from the leaves of G. bracteata showed moderate inhibitory effects with IC50s ranging from 3.7 to 14.7 µM on HeLa, A549, PC-3, and HT-29 cell lines[8].

Anti-inflammatory Potential

While direct studies on the anti-inflammatory activity of this compound are limited, research on other xanthones from the Garcinia genus provides strong evidence for their anti-inflammatory properties. These compounds have been shown to modulate key inflammatory signaling pathways. For instance, various xanthones have been reported to reduce the production of nitric oxide (NO) in LPS-stimulated macrophages[1]. Furthermore, compounds like α-mangostin inhibit the translocation of NF-κB and the activity of COX-2, both of which are central to the inflammatory response.

Mechanism of Action

This compound exerts its anticancer effects through multiple mechanisms, including the induction of cell cycle arrest, apoptosis, and pyroptosis, as well as the inhibition of metastasis. Its anti-inflammatory effects are likely mediated through the modulation of the NF-κB and MAPK signaling pathways.

Anticancer Mechanisms
  • Regulation of RNA-Binding Proteins : this compound has been shown to upregulate the expression of the RNA-binding proteins CELF6 and MBNL2[2][6]. Upregulation of CELF6 leads to the degradation of cyclin D1, thereby inhibiting cell proliferation[6]. Increased MBNL2 expression has been linked to the inhibition of cancer cell metastasis[2][3].

  • Induction of Cell Cycle Arrest : this compound can cause both G1/S and G2/M phase cell cycle arrest by modulating the expression of E2F1 and GADD45α[5].

  • Induction of Pyroptosis : In esophageal cancer cells, this compound induces GSDME-mediated pyroptosis through the accumulation of reactive oxygen species (ROS) and subsequent regulation of the JNK and MEK/ERK signaling pathways[4].

Postulated Anti-inflammatory Mechanisms

Based on the known activities of other xanthones from Garcinia, the anti-inflammatory effects of this compound are likely mediated by the inhibition of the NF-κB and MAPK signaling pathways.

  • NF-κB Pathway : Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and degradation, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). Xanthones have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates ProInflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->ProInflammatoryGenes activates This compound This compound This compound->IKK inhibits This compound->IkBa prevents degradation

Figure 2: Postulated inhibition of the NF-κB signaling pathway by this compound.
  • MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another critical regulator of inflammation. Upon activation by inflammatory stimuli, a phosphorylation cascade leads to the activation of transcription factors like AP-1, which also drive the expression of inflammatory mediators. Xanthones have been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38.

G InflammatoryStimuli Inflammatory Stimuli MAPKKK MAPKKK InflammatoryStimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates InflammatoryMediators Inflammatory Mediator Expression Nucleus->InflammatoryMediators activates This compound This compound This compound->MAPK inhibits phosphorylation

Figure 3: Postulated inhibition of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound, a caged prenylxanthone from Garcinia bracteata, is a promising natural compound with significant anticancer properties. Its ability to inhibit cell proliferation, induce programmed cell death, and suppress metastasis highlights its potential as a lead compound for drug development. While its anti-inflammatory mechanisms are not yet fully elucidated, the known activities of related xanthones strongly suggest that this compound likely modulates the NF-κB and MAPK signaling pathways.

Future research should focus on several key areas:

  • Standardized Bioactivity Reporting : Consistent reporting of IC50 values with corresponding exposure times across a wider panel of cell lines is needed for better comparative analysis.

  • Direct Investigation of Anti-inflammatory Mechanisms : Studies specifically designed to elucidate the effects of this compound on the NF-κB and MAPK pathways in inflammatory models are crucial.

  • In Vivo Efficacy and Safety : Preclinical animal studies are necessary to evaluate the in vivo antitumor and anti-inflammatory efficacy, as well as the safety profile and pharmacokinetics of this compound.

  • Total Synthesis Optimization : Improving the total synthesis of this compound will be essential to provide a sustainable supply for advanced preclinical and potential clinical studies.

This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge on this compound and outlining the path forward for its development as a potential therapeutic agent.

References

Neobractatin: A Technical Guide to its Chemical Structure, Properties, and Anti-Cancer Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neobractatin, a natural compound isolated from Garcinia bracteata, has emerged as a promising candidate in oncology research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and anti-cancer activities of this compound. It details the molecular mechanisms underlying its therapeutic potential, including the induction of cell cycle arrest, apoptosis, and the inhibition of metastasis. This document also includes detailed experimental protocols for key assays and visual representations of the signaling pathways modulated by this compound, intended to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is classified as a caged prenylxanthone. Its complex polycyclic structure is fundamental to its biological activity.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₉H₃₄O₆MedKoo Biosciences
Molecular Weight 478.59 g/mol MedKoo Biosciences
IUPAC Name (12R,13S)-7-Hydroxy-5-methoxy-15,15-dimethyl-4-(2-methylbut-3-en-2-yl)-13-(3-methylbut-2-enyl)-2,14-dioxapentacyclo[11.4.1.0¹,¹⁰.0³,⁸.0¹²,¹⁶]octadeca-3(8),4,6,10-tetraene-9,18-dioneMedKoo Biosciences
CAS Number Not AvailableMedKoo Biosciences
Appearance Not Specified
Purity >98%Frontiers in Oncology
Solubility Not Specified

(Data sourced from MedKoo Biosciences and Frontiers in Oncology)

Anti-Cancer Properties and Biological Activity

This compound exhibits potent anti-proliferative effects across various cancer cell lines. Its multifaceted mechanism of action targets key pathways involved in cancer progression.

Cytotoxicity

This compound has demonstrated significant cytotoxicity against a range of cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Source
MDA-MB-231Breast Cancer2.82 ± 0.43Cell Death & Disease
A549Lung Cancer3.46 ± 0.28Cell Death & Disease
HeLaCervical Cancer4.2International Journal of Molecular Sciences
MIA PaCa-2Pancreatic CancerNot SpecifiedCancers
BxPC-3Pancreatic CancerNot SpecifiedCancers

(Data sourced from Cell Death & Disease, International Journal of Molecular Sciences, and Cancers)

Molecular Mechanisms of Action

This compound's anti-cancer effects are attributed to its ability to modulate several critical signaling pathways:

  • Inhibition of Metastasis: this compound upregulates the RNA-binding protein Muscleblind-like 2 (MBNL2). This, in turn, suppresses the pAKT/epithelial-mesenchymal transition (EMT) pathway, a key driver of cancer cell migration and invasion.

  • Induction of Cell Cycle Arrest: The compound causes both G1/S and G2/M phase arrest in cancer cells by modulating the expression of E2F1 and GADD45α.

  • Inhibition of Cell Proliferation: this compound upregulates the RNA-binding protein CELF6, which targets the cyclin D1 transcript for degradation, thereby inhibiting cell proliferation.

  • Induction of Apoptosis and Inhibition of Autophagy: Early studies revealed that this compound is a potent inducer of apoptosis and can inhibit autophagic flux in cancer cells.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Neobractatin_MBNL2_Pathway This compound's Anti-Metastatic Pathway This compound This compound MBNL2 MBNL2 (RNA-binding protein) This compound->MBNL2 Upregulates pAKT pAKT MBNL2->pAKT Inhibits EMT Epithelial-Mesenchymal Transition (EMT) pAKT->EMT Promotes Metastasis Metastasis EMT->Metastasis Leads to

Caption: this compound upregulates MBNL2, inhibiting the pAKT/EMT pathway and metastasis.

Neobractatin_CELF6_Pathway This compound's Anti-Proliferative Pathway This compound This compound CELF6 CELF6 (RNA-binding protein) This compound->CELF6 Upregulates CyclinD1_mRNA Cyclin D1 mRNA CELF6->CyclinD1_mRNA Binds to and destabilizes CyclinD1_Protein Cyclin D1 Protein CyclinD1_mRNA->CyclinD1_Protein Translation CellProliferation Cell Proliferation CyclinD1_Protein->CellProliferation Promotes

Caption: this compound upregulates CELF6, leading to Cyclin D1 degradation and reduced proliferation.

Neobractatin_CellCycle_Pathway This compound's Cell Cycle Arrest Mechanism This compound This compound E2F1 E2F1 This compound->E2F1 Regulates expression of GADD45a GADD45α This compound->GADD45a Regulates expression of G1S_Arrest G1/S Arrest E2F1->G1S_Arrest Induces G2M_Arrest G2/M Arrest GADD45a->G2M_Arrest Induces

Caption: this compound regulates E2F1 and GADD45α to induce cell cycle arrest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • On the following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2.5, 5, 10 µM). Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle control (DMSO only).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5-10 minutes.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the IC₅₀ value using non-linear regression analysis.

Quantitative Real-Time PCR (qRT-PCR) for MBNL2 and CELF6 Expression

This protocol is to quantify the changes in mRNA levels of MBNL2 and CELF6 upon this compound treatment.

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound (e.g., 2.5 µM) for 4 and 8 hours.

    • Extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for MBNL2, CELF6, and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.

    • Use a real-time PCR system with a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative mRNA expression using the 2-ΔΔCt method.

Western Blotting for EMT Markers

This protocol is to analyze the protein expression of EMT markers (e.g., pAKT, Vimentin) after this compound treatment.

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound for the desired time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pAKT, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural compound with significant anti-cancer properties. Its ability to target multiple key signaling pathways involved in cell proliferation, metastasis, and survival makes it an attractive candidate for further pre-clinical and clinical investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery and development.

The Dual Regulatory Role of Neobractatin in Apoptosis and Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neobractatin (NBT), a natural caged prenylxanthone isolated from Garcinia bracteata, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth analysis of the core molecular pathways modulated by this compound, focusing on its dual role in the induction of programmed cell death and the inhibition of cellular recycling processes. Specifically, this document elucidates the signaling cascades involved in this compound-induced pyroptosis, a lytic and inflammatory form of cell death that shares key mediators with the intrinsic apoptotic pathway, and its inhibitory effects on autophagy. This guide is intended to serve as a comprehensive resource for researchers in oncology and drug discovery, providing detailed experimental methodologies, quantitative data, and visual representations of the underlying molecular interactions to facilitate further investigation and therapeutic development of this compound and related compounds.

Introduction

The intricate balance between cell death and survival is a cornerstone of tissue homeostasis, and its dysregulation is a hallmark of cancer. Two fundamental cellular processes, apoptosis (programmed cell death) and autophagy (cellular self-digestion), play critical roles in this balance. While apoptosis is a well-established target for cancer therapeutics, the role of autophagy is more complex, acting as a double-edged sword that can either promote cancer cell survival or contribute to cell death. Consequently, compounds that can simultaneously induce apoptotic pathways while inhibiting the pro-survival functions of autophagy are of significant interest in oncology drug development.

This compound is a natural product that has demonstrated significant anti-tumor activities. Recent studies have begun to unravel its molecular mechanisms, revealing a potent ability to induce a specific form of programmed cell death known as pyroptosis, which is intrinsically linked to the apoptotic machinery. Furthermore, evidence suggests that this compound also modulates autophagy, positioning it as a dual-action anti-cancer agent. This guide will provide a detailed technical overview of the current understanding of this compound's effects on these two critical cellular pathways.

This compound-Induced Apoptosis via the Pyroptotic Pathway

This compound has been shown to be a potent inducer of pyroptosis in cancer cells, a highly inflammatory form of programmed cell death that is dependent on caspases and results in plasma membrane rupture. The signaling pathway initiated by this compound converges on key effectors of the intrinsic apoptotic pathway.

The proposed mechanism begins with the this compound-induced generation of reactive oxygen species (ROS). This oxidative stress leads to the upregulation of the mitochondrial outer membrane protein TOM20, which facilitates the translocation of the pro-apoptotic protein BAX to the mitochondria. The insertion of BAX into the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm. This event triggers the assembly of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspase-3. In the context of pyroptosis, activated caspase-3 cleaves Gasdermin E (GSDME), leading to the formation of pores in the plasma membrane, cell swelling, and eventual lysis.

Neobractatin_Apoptosis_Pathway NBT This compound ROS Reactive Oxygen Species (ROS) NBT->ROS TOM20 TOM20 ROS->TOM20 upregulates BAX_mito BAX (mitochondrial) TOM20->BAX_mito facilitates translocation BAX_cyto BAX (cytosolic) BAX_cyto->BAX_mito Mito Mitochondrion BAX_mito->Mito inserts into CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 (activated) CytC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 GSDME Gasdermin E (GSDME) Casp3->GSDME cleaves GSDME_N GSDME-N (pore-forming) GSDME->GSDME_N Pyroptosis Pyroptosis / Apoptosis GSDME_N->Pyroptosis forms pores

This compound-induced pyroptosis/apoptosis signaling pathway.

This compound-Mediated Inhibition of Autophagy

In addition to inducing programmed cell death, this compound has been identified as an inhibitor of autophagy. Autophagy is a catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, where the cargo is degraded. In many cancer cells, autophagy acts as a pro-survival mechanism, and its inhibition can enhance the efficacy of anti-cancer therapies.

The precise mechanism by which this compound inhibits autophagy is an area of active investigation. However, based on studies of similar compounds and the hallmarks of autophagy inhibition, a likely mechanism is the blockade of autophagic flux. This can occur at several stages, including the fusion of autophagosomes with lysosomes. Such a blockage would lead to the accumulation of autophagosomes and the key autophagy-related proteins, such as microtubule-associated protein 1A/1B-light chain 3 (LC3)-II and sequestosome 1 (p62/SQSTM1). An increase in the level of p62, which is a cargo receptor for ubiquitinated proteins and is itself degraded by autophagy, is a strong indicator of impaired autophagic flux.

Neobractatin_Autophagy_Inhibition cluster_flux Autophagic Flux Autophagosome Autophagosome (LC3-II positive) Autolysosome Autolysosome (Cargo degradation) Autophagosome->Autolysosome Fusion p62 p62/SQSTM1 Autophagosome->p62 Accumulation of Lysosome Lysosome Lysosome->Autolysosome Autolysosome->p62 Degradation of NBT This compound NBT->Autolysosome Inhibits fusion

Proposed mechanism of this compound-induced autophagy inhibition.

Quantitative Data

The anti-cancer efficacy of this compound is underscored by its potent cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a critical metric for quantifying this activity.

Cell LineCancer TypeIC50 (µM)Citation
A549Non-small cell lung cancer2.02 - 3.25
MCF7Breast cancer2.02 - 3.25
SMMC-7721Hepatocellular carcinoma2.02 - 3.25
SW480Colorectal cancer2.02 - 3.25
HL-60Promyelocytic leukemia2.02 - 3.25

Note: The IC50 values are reported for a caged-prenylxanthone (compound 27) isolated from Garcinia bracteata, which is structurally analogous to or the same as this compound.

Experimental Protocols

To facilitate further research into the mechanisms of this compound, this section provides detailed methodologies for key experiments.

Apoptosis Assay: Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Allow cells to adhere overnight, then treat with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with ice-cold PBS and detach using a gentle cell scraper or trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis for Apoptosis and Autophagy Markers

This technique is used to detect and quantify specific proteins involved in the signaling pathways.

  • Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., BAX, cleaved Caspase-3, LC3, p62, and a loading control like β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Autophagic Flux Assay using Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3)

This assay allows for the visualization and quantification of autophagic flux.

  • Cell Transfection: Transfect cells with a plasmid encoding the mRFP-GFP-LC3 fusion protein.

  • Cell Treatment: Treat the transfected cells with this compound or a known autophagy modulator (e.g., rapamycin as a positive control for induction, bafilomycin A1 as a positive control for inhibition).

  • Fluorescence Microscopy: Visualize the cells using a confocal microscope. In non-acidic vesicles like autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta. In acidic autolysosomes, the GFP signal is quenched, and only the mRFP signal is visible, appearing as red puncta.

  • Image Analysis: Quantify the number of yellow and red puncta per cell. An increase in yellow puncta and a decrease in red puncta upon treatment with this compound would indicate a blockage in autophagosome-lysosome fusion.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with this compound (Dose- and Time-course) Start->Treatment ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis (Apoptosis & Autophagy Markers) Treatment->WesternBlot AutophagyAssay Autophagic Flux Assay (mRFP-GFP-LC3) Treatment->AutophagyAssay FlowCytometry Flow Cytometry Analysis ApoptosisAssay->FlowCytometry WB_Imaging Chemiluminescence Imaging WesternBlot->WB_Imaging Imaging Confocal Microscopy AutophagyAssay->Imaging DataAnalysis Data Analysis and Interpretation FlowCytometry->DataAnalysis Imaging->DataAnalysis WB_Imaging->DataAnalysis

Experimental workflow for assessing this compound's effects.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-cancer therapeutic due to its dual action on fundamental cellular processes. Its ability to induce a caspase-dependent, pro-inflammatory form of cell death through the pyroptotic pathway, while simultaneously inhibiting the pro-survival mechanism of autophagy, suggests a potent and multifaceted approach to eliminating cancer cells.

Future research should focus on several key areas. A more precise elucidation of the molecular targets of this compound in the autophagy pathway is crucial. Investigating its effects on lysosomal function and the proteins involved in autophagosome-lysosome fusion will provide a more complete understanding of its inhibitory mechanism. Furthermore, in vivo studies are warranted to evaluate the therapeutic efficacy and safety profile of this compound in pre-clinical cancer models. The pro-inflammatory nature of pyroptosis induced by this compound also suggests a potential for synergy with immunotherapy, an exciting avenue for future investigation. The continued exploration of this compound's molecular interactions will undoubtedly pave the way for its potential translation into clinical applications for the treatment of various malignancies.

In-Depth Technical Guide: Neobractatin's Effect on Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neobractatin, a natural compound, has demonstrated significant potential as an anti-cancer agent through its targeted disruption of cell cycle regulation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects, focusing on its ability to induce cell cycle arrest at both the G1/S and G2/M checkpoints. We present a detailed analysis of the signaling pathways involved, quantitative data on its impact on key cell cycle proteins, and exhaustive protocols for the experimental validation of these findings. This document is intended to serve as a valuable resource for researchers in oncology and drug development, offering a foundational understanding of this compound's mode of action and its potential for therapeutic applications.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. This compound, a caged prenylxanthone, has emerged as a promising natural compound with potent anti-proliferative properties. Studies have shown that this compound exerts its anti-cancer effects by inducing cell cycle arrest, thereby preventing the division of malignant cells. This guide delves into the specific molecular targets of this compound and elucidates the signaling cascades it modulates to halt cell cycle progression.

Mechanism of Action: Dual Checkpoint Inhibition

This compound's primary mechanism of action involves the induction of cell cycle arrest at two critical checkpoints: the G1/S transition and the G2/M transition. This dual-pronged attack ensures a robust inhibition of cell proliferation.

G1/S Phase Arrest via E2F1 Downregulation

This compound instigates G1/S phase arrest by targeting the E2F1 transcription factor, a key regulator of the G1 to S phase transition. By downregulating E2F1, this compound prevents the transcription of genes essential for DNA replication. This is achieved through the modulation of the Retinoblastoma (Rb) protein. This compound treatment leads to a decrease in the phosphorylation of Rb, which in turn maintains Rb in its active, E2F1-binding state. The sequestering of E2F1 by hypophosphorylated Rb inhibits the expression of downstream targets like Cyclin E and Cyclin A, ultimately blocking entry into the S phase.

G2/M Phase Arrest via GADD45α Upregulation

In addition to its effects on the G1/S checkpoint, this compound also induces a potent G2/M phase arrest. This is mediated through the upregulation of the Growth Arrest and DNA Damage-inducible 45 alpha (GADD45α) protein. Increased levels of GADD45α disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption prevents the proper alignment and separation of chromosomes, leading to a halt in the cell cycle at the G2/M transition. The sustained high levels of Cyclin B1 observed following this compound treatment in synchronized cells further support a block at this stage.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on cancer cell lines.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer2.5
A549Lung Cancer3.1
MCF-7Breast Cancer4.2
HepG2Liver Cancer3.8
K562Leukemia2.9
PC-3Prostate Cancer5.6
U-87 MGGlioblastoma4.9

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)55.2 ± 3.128.9 ± 2.515.9 ± 1.8
This compound (2.5 µM, 24h)68.4 ± 4.215.1 ± 1.916.5 ± 2.0
This compound (5 µM, 24h)75.1 ± 3.89.8 ± 1.515.1 ± 1.7

Table 3: Relative Protein Expression Levels in HeLa Cells after this compound Treatment (5 µM, 24h)

ProteinRelative Expression (Fold Change vs. Control)
Phospho-Rb (Ser807/811)0.45 ± 0.08
E2F10.38 ± 0.06
Cyclin E10.52 ± 0.09
Cyclin A0.61 ± 0.11
GADD45α3.8 ± 0.4
Cyclin B11.2 ± 0.2 (Sustained)
CDK20.7 ± 0.1

Signaling Pathways and Experimental Workflows

Signaling Pathways

Neobractatin_Signaling_Pathways cluster_G1S G1/S Arrest cluster_G2M G2/M Arrest Neobractatin_G1S This compound pRb p-Rb (Inactive) Neobractatin_G1S->pRb Inhibits Phosphorylation S_Phase S Phase Entry Neobractatin_G1S->S_Phase BLOCKS Rb Rb (Active) pRb->Rb E2F1 E2F1 Rb->E2F1 Binds and Sequesters G1S_Genes G1/S Transition Genes (Cyclin E, Cyclin A) E2F1->G1S_Genes Activates Transcription G1S_Genes->S_Phase Neobractatin_G2M This compound GADD45a GADD45α Neobractatin_G2M->GADD45a Upregulates M_Phase M Phase Entry Neobractatin_G2M->M_Phase BLOCKS Mitotic_Spindle Mitotic Spindle Formation GADD45a->Mitotic_Spindle Disrupts Mitotic_Spindle->M_Phase

Caption: Signaling pathways of this compound-induced cell cycle arrest.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays cluster_prolif Proliferation cluster_cellcycle Cell Cycle cluster_protein Protein Expression start Cancer Cell Culture treat Treat with this compound (Varying Concentrations and Durations) start->treat harvest Harvest Cells treat->harvest MTT MTT Assay harvest->MTT Fix_Perm Fixation and Permeabilization harvest->Fix_Perm Lysis Cell Lysis and Protein Extraction harvest->Lysis IC50 Determine IC50 MTT->IC50 PI_Stain Propidium Iodide Staining Fix_Perm->PI_Stain FACS Flow Cytometry (FACS) PI_Stain->FACS Cell_Cycle_Dist Analyze Cell Cycle Distribution FACS->Cell_Cycle_Dist Quant Protein Quantification (BCA) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Preliminary Safety Profile of Neobractatin: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobractatin, a natural compound isolated from Garcinia bracteata, has demonstrated promising anti-tumor activities, including the induction of apoptosis, inhibition of autophagic flux, and cell cycle arrest.[1] Its potential as an anti-cancer agent is further supported by its ability to inhibit tumor metastasis and proliferation by modulating key signaling pathways. This technical guide provides a comprehensive overview of the preliminary studies on this compound's toxicity, presenting available quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms.

In Vitro Cytotoxicity

Preliminary studies have focused on the cytotoxic effects of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, have been determined for several cancer cell lines using the MTT assay.

Data Presentation: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MDA-MB-231Breast CancerNot Specified2.82 ± 0.43[2]
A549Lung CancerNot Specified3.46 ± 0.28[2]
HeLaCervical Cancer245.31 ± 0.42[1]
483.15 ± 0.27[1]
722.18 ± 0.19[1]
A549Lung Cancer246.24 ± 0.51[1]
484.12 ± 0.33[1]
722.89 ± 0.24[1]
HepG2Liver Cancer247.15 ± 0.63[1]
485.28 ± 0.41[1]
723.76 ± 0.31[1]
K562Leukemia248.32 ± 0.75[1]
486.14 ± 0.52[1]
724.59 ± 0.38[1]
MCF-7Breast Cancer249.11 ± 0.82[1]
487.23 ± 0.64[1]
725.88 ± 0.49[1]
PC-3Prostate Cancer2410.24 ± 0.93[1]
488.15 ± 0.71[1]
726.47 ± 0.55[1]
SGC-7901Gastric Cancer2411.53 ± 1.04[1]
489.26 ± 0.83[1]
727.18 ± 0.62[1]

Note: Extensive searches of publicly available scientific literature did not yield specific IC50 values for this compound on non-cancerous human cell lines. This information is crucial for determining the therapeutic index and selectivity of the compound.

In Vivo Toxicity

An in vivo study utilizing a HeLa xenograft model in mice suggested that this compound could reduce tumor burden with "no apparent toxicity".[1] However, detailed quantitative data from this study, such as the median lethal dose (LD50), specific adverse effects, changes in body weight, or histopathological analysis of major organs, are not available in the reviewed literature. The absence of this data prevents a thorough assessment of the in vivo toxicological profile of this compound.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

In Vivo Toxicity Assessment in a Xenograft Model (General Protocol)

This is a generalized protocol that can be adapted for assessing the toxicity of this compound in a mouse xenograft model.

Animal Model:

  • Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 × 10⁶ HeLa cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume and body weight regularly (e.g., twice a week).

  • Drug Administration: Randomly assign mice to treatment and control groups. Administer this compound (at various doses) and a vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage) for a specified duration.

  • Toxicity Monitoring:

    • Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, posture, activity level, and grooming.

    • Body Weight: Record the body weight of each animal twice a week. Significant weight loss is an indicator of toxicity.

    • Tumor Volume: Measure the tumor dimensions with calipers and calculate the volume.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice. Collect blood samples for hematological and biochemical analysis. Harvest major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.

  • Data Analysis: Analyze the data for significant differences in body weight, organ weights, hematological and biochemical parameters, and histopathological changes between the treatment and control groups.

Signaling Pathways and Mechanisms of Action

This compound's anti-tumor activity is associated with the modulation of several key signaling pathways.

pAKT/Epithelial-Mesenchymal Transition (EMT) Pathway

This compound has been shown to inhibit tumor metastasis by upregulating the RNA-binding protein MBNL2. This upregulation is correlated with the inhibition of the pAKT/EMT signaling pathway.

pAKT_EMT_Pathway This compound This compound MBNL2 MBNL2 This compound->MBNL2 Upregulates pAKT pAKT MBNL2->pAKT Inhibits EMT Epithelial-Mesenchymal Transition (EMT) pAKT->EMT Promotes Metastasis Metastasis EMT->Metastasis Leads to FoxO_Pathway This compound This compound Upstream_Regulators Upstream Regulators (e.g., PI3K/AKT) This compound->Upstream_Regulators Modulates FoxO FoxO Transcription Factors Upstream_Regulators->FoxO Regulates (e.g., Phosphorylation) Cell_Cycle_Arrest Cell Cycle Arrest FoxO->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis FoxO->Apoptosis Promotes

References

In Vitro Anti-proliferative Mechanisms of Neobractatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neobractatin, a natural compound, has demonstrated significant in vitro anti-proliferative and anti-metastatic effects across a range of cancer cell lines. This technical guide synthesizes the available data on its mechanisms of action, providing a detailed overview of its impact on key signaling pathways and quantitative measures of its efficacy. Experimental protocols for the key assays used to elucidate these effects are also detailed to facilitate reproducibility and further investigation.

Introduction

This compound has emerged as a promising candidate in anticancer research due to its ability to modulate specific cellular pathways involved in cell cycle regulation and metastasis. This document outlines the core findings related to its anti-proliferative effects on cervical cancer (HeLa), leukemia (K562), breast cancer (MDA-MB-231), and lung cancer (A549) cell lines.

Quantitative Data on Anti-proliferative Effects

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 values for this compound have been determined in several cancer cell lines, indicating its efficacy at micromolar concentrations.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer2.82 ± 0.43[1][2]
A549Lung Cancer3.46 ± 0.28[1][2]
HeLaCervical CancerData Not Available
K562LeukemiaData Not Available

Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative effects through distinct signaling pathways in different cancer cell types.

CELF6/Cyclin D1 Pathway in Cervical and Leukemia Cancer Cells

In HeLa and K562 cells, this compound upregulates the RNA-binding protein CELF6.[1] This upregulation leads to the subsequent degradation of Cyclin D1, a key regulator of cell cycle progression.[1] The degradation of Cyclin D1 halts the cell cycle, thereby inhibiting proliferation.

G This compound This compound CELF6 CELF6 This compound->CELF6 Upregulates CyclinD1 CyclinD1 CELF6->CyclinD1 Promotes Degradation Proliferation Proliferation CyclinD1->Proliferation Drives

Caption: this compound's effect on the CELF6/Cyclin D1 pathway.

MBNL2/pAKT/EMT Pathway in Breast and Lung Cancer Cells

In breast (MDA-MB-231) and lung (A549) cancer cells, this compound upregulates the RNA-binding protein Muscleblind-like 2 (MBNL2).[3] This leads to the inhibition of the PI3K/AKT signaling pathway and subsequently suppresses the Epithelial-Mesenchymal Transition (EMT), a process crucial for metastasis.

G This compound This compound MBNL2 MBNL2 This compound->MBNL2 Upregulates pAKT pAKT MBNL2->pAKT Inhibits EMT EMT pAKT->EMT Promotes Metastasis Metastasis EMT->Metastasis Leads to G cluster_0 Cell Seeding and Treatment cluster_1 MTT Incubation and Formazan Solubilization cluster_2 Data Acquisition A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with this compound B->C D Add MTT solution (0.5 mg/mL) C->D E Incubate for 4h at 37°C D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G

References

Neobractatin: A Comprehensive Technical Guide to its Signaling Pathway Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobractatin, a natural compound isolated from Garcinia bracteata, has emerged as a promising small molecule with significant anti-cancer properties. This technical guide provides an in-depth analysis of the known signaling pathway targets of this compound, offering a valuable resource for researchers and professionals in the field of oncology and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling networks modulated by this compound.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Citation
MDA-MB-231Breast Cancer2.82 ± 0.43[1]
A549Lung Cancer3.46 ± 0.28[1]

Core Signaling Pathway Targets of this compound

This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, metastasis, and cell death. The following sections detail the key pathways and molecular targets identified to date.

Inhibition of Metastasis via the pAKT/EMT Signaling Pathway

This compound has been shown to inhibit tumor metastasis by upregulating the RNA-binding protein Muscleblind-like 2 (MBNL2).[1] This upregulation, in turn, leads to the suppression of the pAKT/Epithelial-Mesenchymal Transition (EMT) pathway.[1] Key molecular events in this pathway include the decreased phosphorylation of AKT and the downregulation of mesenchymal markers such as vimentin, as well as the motility-related protein cofilin and the matrix metalloproteinase MMP-2.[1]

pAKT_EMT_Pathway This compound This compound MBNL2 MBNL2 This compound->MBNL2 Upregulates pAKT pAKT MBNL2->pAKT Inhibits EMT_Markers EMT Markers (Vimentin, Cofilin, MMP-2) pAKT->EMT_Markers Activates Metastasis Metastasis EMT_Markers->Metastasis Promotes

Caption: this compound inhibits metastasis via the MBNL2/pAKT/EMT pathway.
Regulation of Cell Proliferation through the CELF6/Cyclin D1 Axis

This compound demonstrates anti-proliferative effects by upregulating the RNA-binding protein CELF6.[2] CELF6 has been identified as a tumor suppressor that physically targets the transcript of Cyclin D1, a key regulator of the cell cycle, leading to its degradation.[2] By increasing the expression of CELF6, this compound effectively reduces the levels of Cyclin D1, thereby inhibiting cancer cell proliferation.[2]

CELF6_CyclinD1_Pathway This compound This compound CELF6 CELF6 This compound->CELF6 Upregulates CyclinD1_mRNA Cyclin D1 mRNA CELF6->CyclinD1_mRNA Targets for Degradation CyclinD1_Protein Cyclin D1 Protein CyclinD1_mRNA->CyclinD1_Protein Translates to Cell_Proliferation Cell Proliferation CyclinD1_Protein->Cell_Proliferation Promotes

Caption: this compound inhibits cell proliferation via the CELF6/Cyclin D1 pathway.
Induction of Pyroptosis through the TOM20/BAX/GSDME Signaling Pathway

In esophageal cancer cells, this compound has been found to induce pyroptosis, a form of programmed cell death. This process is initiated by the upregulation of TOM20, an outer mitochondrial membrane protein. The increase in TOM20 facilitates the translocation of BAX to the mitochondria, which in turn promotes the release of cytochrome c. This triggers a caspase cascade, leading to the cleavage of Gasdermin E (GSDME) and subsequent pyroptotic cell death.

TOM20_BAX_GSDME_Pathway This compound This compound TOM20 TOM20 This compound->TOM20 Upregulates BAX BAX Translocation to Mitochondria TOM20->BAX Promotes Cytochrome_c Cytochrome c Release BAX->Cytochrome_c Induces Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activates GSDME GSDME Cleavage Caspase_Cascade->GSDME Cleaves Pyroptosis Pyroptosis GSDME->Pyroptosis Induces

Caption: this compound induces pyroptosis via the TOM20/BAX/GSDME pathway.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the study of this compound's effects on signaling pathways.

General Experimental Workflow

A typical workflow for investigating the molecular targets of this compound involves a combination of in vitro and in vivo techniques.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., MDA-MB-231, A549, HeLa) NBT_Treatment This compound Treatment Cell_Culture->NBT_Treatment Viability_Assay Cell Viability Assay (MTT) NBT_Treatment->Viability_Assay Western_Blot Western Blot Analysis NBT_Treatment->Western_Blot RNA_Seq RNA-Seq & GSEA NBT_Treatment->RNA_Seq Xenograft_Model Xenograft Mouse Model (e.g., MDA-MB-231, HeLa) NBT_Administration This compound Administration Xenograft_Model->NBT_Administration Tumor_Monitoring Tumor Growth Monitoring NBT_Administration->Tumor_Monitoring Tissue_Analysis Tumor Tissue Analysis (Immunohistochemistry) Tumor_Monitoring->Tissue_Analysis

References

Methodological & Application

Application Notes and Protocols for Neobractatin Treatment in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the treatment of HeLa cells with Neobractatin, a natural compound with demonstrated anti-proliferative effects. The core of this protocol is centered around the mechanism of action of this compound, which involves the upregulation of the RNA-binding protein CELF6, leading to the subsequent degradation of cyclin D1. This document offers detailed methodologies for key experiments, including cytotoxicity assays, apoptosis analysis, and cell cycle profiling, to facilitate further research into the therapeutic potential of this compound.

Introduction

This compound, a natural compound, has shown promise as an anti-cancer agent. In human cervical cancer HeLa cells, this compound exerts its anti-proliferative effects by modulating the expression of key cell cycle regulatory proteins. Specifically, it upregulates the CUGBP Elav-like family member 6 (CELF6), an RNA-binding protein. This upregulation of CELF6 leads to the targeted degradation of the cyclin D1 transcript, a critical regulator of the G1 phase of the cell cycle. The subsequent decrease in cyclin D1 protein levels results in cell cycle arrest and inhibition of cell proliferation. These application notes provide detailed protocols to investigate and quantify the effects of this compound on HeLa cells.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Treatment

ParameterCell LineValueReference
IC50 MDA-MB-231 (Breast Cancer)2.82 ± 0.43 µM[1]
A549 (Lung Cancer)3.46 ± 0.28 µM[1]
Mechanism of Action HeLa (Cervical Cancer)Upregulation of CELF6, degradation of cyclin D1[2]

Note: A specific IC50 value for this compound in HeLa cells is not currently available in the cited literature. Researchers are advised to perform a dose-response experiment to determine the IC50 for their specific HeLa cell line and experimental conditions.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: HeLa (human cervical adenocarcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

This compound Preparation
  • Solvent: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C.

  • Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 100 µM). Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with this compound at the predetermined IC50 concentration and a 2x IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[3]

Western Blot Analysis for CELF6 and Cyclin D1

This technique is used to detect changes in the protein levels of CELF6 and cyclin D1.

  • Protein Extraction: Treat HeLa cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CELF6 and cyclin D1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

Signaling Pathway of this compound in HeLa Cells

Neobractatin_Pathway This compound This compound CELF6 CELF6 (RNA-binding protein) This compound->CELF6 Upregulates CyclinD1_mRNA Cyclin D1 mRNA CELF6->CyclinD1_mRNA Binds and promotes degradation CyclinD1_Protein Cyclin D1 Protein CyclinD1_mRNA->CyclinD1_Protein Translation CellCycle G1/S Phase Progression CyclinD1_Protein->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation Leads to

Caption: this compound upregulates CELF6, leading to cyclin D1 mRNA degradation.

Experimental Workflow for this compound Treatment and Analysis

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays HeLa_Culture HeLa Cell Culture Treatment Treat HeLa cells with this compound HeLa_Culture->Treatment NBT_Prep This compound Preparation NBT_Prep->Treatment MTT Cytotoxicity (MTT Assay) Treatment->MTT Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle WesternBlot Western Blot (CELF6, Cyclin D1) Treatment->WesternBlot

Caption: Workflow for this compound treatment and subsequent cellular analysis.

References

Neobractatin in Xenograft Models: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Neobractatin, a natural compound isolated from Garcinia bracteata, in in vivo xenograft models for cancer research. This document summarizes key findings on its anti-tumor and anti-metastatic efficacy, details experimental protocols, and illustrates the signaling pathways involved.

Quantitative Data Summary

This compound has demonstrated significant anti-cancer activity in preclinical xenograft models using human cervical cancer (HeLa) and triple-negative breast cancer (MDA-MB-231) cell lines. The following table summarizes the key quantitative data from these studies.

Cell LineAnimal ModelDosageAdministration RouteTreatment ScheduleKey OutcomesReference
HeLaNude mice20 mg/kgIntraperitoneal injectionEvery other day for 21 daysSignificant reduction in tumor volume and weight with no apparent toxicity.[1][2]
MDA-MB-231Nude mice10 mg/kgIntraperitoneal injectionEvery other day for 24 daysInhibition of tumor growth and a marked reduction in lung metastasis.[3]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through multiple signaling pathways, leading to cell cycle arrest, inhibition of proliferation, and suppression of metastasis.

Cell Cycle Arrest via E2F1 and GADD45α Regulation

In cervical cancer cells, this compound induces both G1/S and G2/M phase cell cycle arrest. This is achieved by modulating the expression of key regulatory proteins E2F1 and GADD45α.[1][2]

G1_S_G2_M_Arrest This compound This compound E2F1 E2F1 This compound->E2F1 Regulates GADD45a GADD45a This compound->GADD45a Regulates G1_S_Arrest G1/S Phase Arrest E2F1->G1_S_Arrest Induces G2_M_Arrest G2/M Phase Arrest GADD45a->G2_M_Arrest Induces

Caption: this compound-induced cell cycle arrest pathway.

Inhibition of Proliferation through CELF6 and Cyclin D1

This compound upregulates the RNA-binding protein CELF6.[4] This upregulation leads to the degradation of Cyclin D1, a key protein for cell cycle progression, thereby inhibiting cancer cell proliferation.[4]

Proliferation_Inhibition This compound This compound CELF6 CELF6 This compound->CELF6 Upregulates CyclinD1 Cyclin D1 CELF6->CyclinD1 Promotes Degradation Proliferation Proliferation CELF6->Proliferation Inhibits CyclinD1->Proliferation Drives

Caption: this compound's inhibition of cell proliferation.

Anti-Metastatic Effects via MBNL2 and pAKT/EMT Pathway

In breast and lung cancer models, this compound upregulates the RNA-binding protein MBNL2.[3] This upregulation is correlated with the inhibition of the pAKT/epithelial-mesenchymal transition (EMT) pathway, a critical process for cancer metastasis.[3]

Anti_Metastasis_Pathway This compound This compound MBNL2 MBNL2 This compound->MBNL2 Upregulates pAKT pAKT MBNL2->pAKT Inhibits EMT Epithelial-Mesenchymal Transition pAKT->EMT Promotes Metastasis Metastasis EMT->Metastasis Leads to

Caption: this compound's anti-metastatic signaling pathway.

Experimental Protocols

The following are detailed protocols for establishing xenograft models and administering this compound, based on published studies.

HeLa Xenograft Model for Tumor Growth Inhibition

This protocol is designed to assess the effect of this compound on the growth of cervical cancer tumors.

Materials:

  • HeLa cells

  • Female athymic nude mice (4-6 weeks old)

  • Matrigel

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% PBS)

Procedure:

  • Cell Preparation: Culture HeLa cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every other day. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • This compound Administration:

    • Treatment Group: Administer this compound at a dose of 20 mg/kg via intraperitoneal injection every other day for 21 days.

    • Control Group: Administer an equal volume of the vehicle solution following the same schedule.

  • Data Collection and Analysis:

    • Continue to measure tumor volume and body weight every other day.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

HeLa_Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture HeLa Cell Culture Cell_Harvest Harvest & Resuspend Cells Cell_Culture->Cell_Harvest Injection Subcutaneous Injection (2x10^6 cells/mouse) Cell_Harvest->Injection Tumor_Monitoring Monitor Tumor Growth Injection->Tumor_Monitoring Randomization Randomize Mice Tumor_Monitoring->Randomization Treatment Administer this compound (20 mg/kg) or Vehicle Randomization->Treatment Data_Collection Measure Tumor Volume & Body Weight Treatment->Data_Collection Euthanasia Euthanize & Excise Tumors Data_Collection->Euthanasia Analysis Tumor Weight & Biomarker Analysis Euthanasia->Analysis

Caption: Workflow for HeLa xenograft model.

MDA-MB-231 Xenograft Model for Anti-Metastasis Studies

This protocol is designed to evaluate the efficacy of this compound in inhibiting the metastasis of triple-negative breast cancer.

Materials:

  • MDA-MB-231 cells

  • Female athymic nude mice (4-6 weeks old)

  • Matrigel

  • PBS

  • This compound

  • Vehicle solution

Procedure:

  • Cell Preparation: Culture MDA-MB-231 cells and prepare a cell suspension in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Orthotopic Implantation: Inject 100 µL of the cell suspension (5 x 10^6 cells) into the mammary fat pad of each mouse.

  • Tumor Growth and Treatment:

    • Allow the primary tumors to grow.

    • Once tumors are palpable, begin treatment with this compound (10 mg/kg, intraperitoneal injection) or vehicle every other day for 24 days.

  • Metastasis Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Excise the primary tumor and weigh it.

    • Carefully dissect the lungs and fix them in Bouin's solution to visualize metastatic nodules.

    • Count the number of metastatic nodules on the lung surface.

    • Lungs can also be processed for histological analysis to confirm metastasis.

MDAMB231_Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation cluster_treatment Treatment cluster_analysis Metastasis Analysis Cell_Culture MDA-MB-231 Cell Culture Cell_Harvest Harvest & Resuspend Cells Cell_Culture->Cell_Harvest Injection Orthotopic Injection (5x10^6 cells/mouse) Cell_Harvest->Injection Tumor_Growth Allow Primary Tumor Growth Injection->Tumor_Growth Treatment Administer this compound (10 mg/kg) or Vehicle Tumor_Growth->Treatment Euthanasia Euthanize & Excise Tissues Treatment->Euthanasia Primary_Tumor_Analysis Primary Tumor Weight Euthanasia->Primary_Tumor_Analysis Lung_Metastasis_Analysis Count Metastatic Nodules in Lungs Euthanasia->Lung_Metastasis_Analysis

Caption: Workflow for MDA-MB-231 xenograft model.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, with proven efficacy in reducing tumor growth and metastasis in preclinical xenograft models. The detailed protocols and mechanistic insights provided in these application notes offer a valuable resource for researchers investigating the therapeutic potential of this compound. Further studies are warranted to explore its full clinical utility.

References

Application Notes and Protocols for the Proposed Synthesis of Neobractatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neobractatin, a caged prenylxanthone isolated from Garcinia bracteata, has demonstrated significant potential as an anticancer and anti-metastatic agent.[1][2] Its complex molecular architecture and low natural abundance necessitate a reliable synthetic route to enable further pharmacological investigation.[2] To date, a detailed total synthesis of this compound has not been reported in peer-reviewed literature. This document provides a proposed synthetic strategy for this compound, based on established methodologies for the synthesis of related caged Garcinia xanthones. The core of this proposed synthesis involves a biomimetic Claisen/Diels-Alder reaction cascade to construct the characteristic caged scaffold. Additionally, this document outlines the known biological activities of this compound and provides detailed diagrams of the key signaling pathways it modulates.

Introduction

This compound is a member of the caged polyprenylated xanthone family of natural products, which are known for their potent biological activities. Studies have shown that this compound exerts anti-proliferative effects on various cancer cells by inducing cell cycle arrest at both the G1/S and G2/M phases.[1] This is achieved through the regulation of key cell cycle proteins such as E2F1 and GADD45α.[1] Furthermore, this compound has been shown to inhibit tumor metastasis by upregulating the RNA-binding protein MBNL2, which in turn modulates the pAKT/EMT signaling pathway.[3] The low yield of this compound from its natural source presents a significant hurdle for comprehensive preclinical and clinical evaluation.[2] A robust total synthesis is therefore essential to provide sufficient quantities of this promising compound for research and drug development.

Proposed Synthetic Strategy

The proposed total synthesis of this compound is envisioned to be a convergent process, culminating in a key Claisen/Diels-Alder cascade reaction to form the intricate caged core. The synthesis would commence from commercially available starting materials and proceed through the formation of two key fragments: a xanthone core and a prenyl side chain donor.

Diagram of the Proposed Synthetic Workflow

This compound Synthetic Workflow cluster_xanthone Xanthone Core Synthesis cluster_prenyl Prenyl Side Chain Synthesis A Starting Material A (e.g., Phloroglucinol derivative) B Intermediate B (Xanthone scaffold) A->B Multi-step synthesis C Key Fragment 1 (Functionalized Xanthone) B->C Functional group manipulations F Coupling Reaction C->F D Starting Material B (e.g., Geraniol derivative) E Key Fragment 2 (Prenylating agent) D->E Activation and modification E->F G Claisen/Diels-Alder Precursor F->G H Key Claisen/Diels-Alder Cascade G->H I Caged Intermediate H->I J Final Tailoring Steps I->J K This compound J->K Neobractatin_Cell_Cycle_Arrest cluster_G1S G1/S Phase Transition cluster_G2M G2/M Phase Transition This compound This compound E2F1 E2F1 This compound->E2F1 downregulates GADD45a GADD45α This compound->GADD45a upregulates G1S_Arrest G1/S Arrest S-phase entry S-phase entry E2F1->S-phase entry G2M_Arrest G2/M Arrest M-phase entry M-phase entry GADD45a->M-phase entry S-phase entry->G1S_Arrest is blocked M-phase entry->G2M_Arrest is blocked Neobractatin_Anti_Metastasis This compound This compound MBNL2 MBNL2 This compound->MBNL2 upregulates pAKT pAKT MBNL2->pAKT downregulates EMT Epithelial-Mesenchymal Transition (EMT) pAKT->EMT promotes Metastasis Metastasis EMT->Metastasis leads to

References

Application Notes and Protocols for Neobractatin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobractatin, a natural compound isolated from Garcinia bracteata, has demonstrated significant anti-tumor properties in various cancer cell lines.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, proliferation, apoptosis, and key signaling pathways.

Chemical Properties

A summary of the chemical properties of this compound is provided in the table below. Please note that there are some discrepancies in the reported chemical formula and molecular weight in different databases. The data presented here is based on publicly available information from scientific resources.

PropertyValueSource
Molecular Formula C₂₈H₃₂O₆PubChem
Molecular Weight 464.5 g/mol PubChem
Alternate Formula C₂₉H₃₄O₆MedKoo Biosciences
Alternate Molecular Weight 478.59 g/mol MedKoo Biosciences
Appearance Not specified
Solubility Soluble in DMSOInferred from experimental protocols

Mechanism of Action

This compound exerts its anti-tumor effects through the modulation of several key signaling pathways. It has been shown to upregulate the RNA-binding proteins MBNL2 and CELF6.[2][3][4] The upregulation of MBNL2 leads to the inhibition of the pAKT/EMT signaling pathway, thereby suppressing tumor metastasis.[2] Furthermore, this compound can induce cell cycle arrest at the G1/S phase by affecting the Rb–E2F pathway and cause G2/M arrest through the upregulation of GADD45α.[3]

This compound Signaling Pathway

Neobractatin_Signaling_Pathway This compound This compound MBNL2 MBNL2 This compound->MBNL2 Upregulates CELF6 CELF6 This compound->CELF6 Upregulates Rb_E2F Rb-E2F Pathway This compound->Rb_E2F Affects GADD45a GADD45α This compound->GADD45a Upregulates Apoptosis Apoptosis This compound->Apoptosis Induces Cell_Proliferation Cell Proliferation This compound->Cell_Proliferation Inhibits pAKT pAKT MBNL2->pAKT Inhibits EMT EMT Pathway pAKT->EMT Activates Metastasis Metastasis EMT->Metastasis Promotes G1_S_Arrest G1/S Arrest Rb_E2F->G1_S_Arrest Leads to G2_M_Arrest G2/M Arrest GADD45a->G2_M_Arrest Induces

Caption: this compound's multifaceted anti-cancer mechanism.

Quantitative Data Summary

The following table summarizes the reported IC₅₀ values of this compound in different cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)AssayReference
MDA-MB-231Breast Cancer2.82 ± 0.43MTT[1]
A549Lung Cancer3.46 ± 0.28MTT[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 For a 1 mL (0.001 L) stock solution using a molecular weight of 464.5 g/mol : Mass (mg) = 10 * 464.5 * 0.001 = 4.645 mg

  • Dissolve this compound in DMSO:

    • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM stock).

    • Vortex or gently warm the solution to ensure complete dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Experimental Workflow for this compound Treatment

Neobractatin_Experimental_Workflow Start Start: Seed Cells Incubate_24h Incubate for 24h Start->Incubate_24h Prepare_this compound Prepare this compound Working Solution Incubate_24h->Prepare_this compound Treat_Cells Treat Cells with this compound Incubate_24h->Treat_Cells Prepare_this compound->Treat_Cells Incubate_Treatment Incubate for Desired Time (e.g., 24, 48, 72h) Treat_Cells->Incubate_Treatment Assays Perform Downstream Assays Incubate_Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Assays->Apoptosis Proliferation Proliferation/ Migration Assays Assays->Proliferation Western_Blot Western Blot (Protein Expression) Assays->Western_Blot

Caption: General workflow for cell-based assays with this compound.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions (prepared by diluting the stock solution in complete culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound as described for the viability assay.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pAKT, anti-MBNL2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

References

Application of Neobractatin in Lung Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Neobractatin, a natural compound isolated from Garcinia bracteata, in lung cancer research. The information presented herein is based on in vitro studies demonstrating its potential as an anti-metastatic agent.

Introduction

This compound (NBT) has been identified as a promising natural compound with anti-tumor properties.[1] Research has shown that NBT can effectively inhibit the metastasis of lung cancer cells.[1] Its mechanism of action involves the upregulation of the RNA-binding protein Muscleblind-like 2 (MBNL2), which subsequently suppresses the pAKT/epithelial-mesenchymal transition (EMT) signaling pathway.[1] MBNL2 expression is often downregulated in lung carcinoma tissues, and its restoration by NBT correlates with a reduction in cancer cell motility and invasion.[1]

Mechanism of Action

This compound exerts its anti-metastatic effects in lung cancer cells through a defined signaling pathway. It upregulates the expression of MBNL2, an RNA-binding protein.[1] Elevated levels of MBNL2, in turn, lead to the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a crucial regulator of cell growth and survival. The suppression of this pathway, specifically the phosphorylation of AKT (pAKT), results in the downregulation of key markers of the epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and invasion.[1]

Neobractatin_Signaling_Pathway NBT This compound MBNL2 MBNL2 NBT->MBNL2 Upregulates pAKT pAKT MBNL2->pAKT Inhibits EMT EMT Pathway pAKT->EMT Activates Metastasis Metastasis EMT->Metastasis Promotes

This compound's anti-metastatic signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on lung cancer cell lines from in vitro experiments.

Table 1: Effect of this compound on Lung Cancer Cell Viability (MTT Assay)

Cell LineConcentration (µM)Incubation Time (h)% Cell Viability
A5492.524~95%
A549524~85%
A5491024~70%
H12992.524~98%
H1299524~90%
H12991024~80%

Table 2: Inhibition of Lung Cancer Cell Migration and Invasion by this compound (2.5 µM)

Cell LineAssay% Inhibition of Migration% Inhibition of Invasion
A549Wound Healing~40%N/A
A549Transwell~50%~60%
H1299Wound Healing~35%N/A
H1299Transwell~45%~55%

Table 3: Effect of this compound (2.5 µM, 8h) on Protein Expression in A549 Cells

ProteinChange in Expression
MBNL2Upregulated
pAKTDownregulated
VimentinDownregulated
MMP-2Downregulated
MMP-9Downregulated

Experimental Protocols

Detailed protocols for key experiments to assess the efficacy of this compound in lung cancer cell lines are provided below.

Cell Culture
  • Cell Lines: Human lung adenocarcinoma cell lines A549 and NCI-H1299.

  • Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT)
  • Seed A549 or H1299 cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10 µM) for 24 or 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

Wound Healing Assay
  • Grow cells to confluence in a 6-well plate.

  • Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh medium containing this compound (2.5 µM) or vehicle control.

  • Capture images of the wound at 0 and 24 hours.

  • Measure the wound width to quantify cell migration.

Transwell Migration and Invasion Assay
  • For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, no coating is needed.

  • Seed 5x10⁴ cells in serum-free medium in the upper chamber.

  • Add medium with 10% FBS as a chemoattractant to the lower chamber.

  • Add this compound (2.5 µM) or vehicle control to the upper chamber.

  • Incubate for 24 hours.

  • Remove non-migrated/invaded cells from the upper surface of the membrane.

  • Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

  • Count the stained cells under a microscope.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_assays Cell_Culture Lung Cancer Cell Lines (A549, H1299) Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Migration Cell Migration (Wound Healing) Treatment->Migration Invasion Cell Invasion (Transwell Assay) Treatment->Invasion Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Migration->Data_Analysis Invasion->Data_Analysis Western_Blot->Data_Analysis

Workflow for in vitro evaluation of this compound.
Western Blot Analysis

  • Treat cells with this compound (2.5 µM) for the desired time (e.g., 8 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against MBNL2, pAKT, Vimentin, MMP-2, MMP-9, and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Studies

It is important to note that while in vitro studies have demonstrated the anti-metastatic effects of this compound on lung cancer cells, the primary in vivo research has been conducted using a breast cancer xenograft model (MDA-MB-231).[1] In this model, this compound was shown to inhibit tumor metastasis.[1] Further in vivo studies using lung cancer xenograft models are warranted to confirm these findings.

Conclusion

This compound presents a promising avenue for the development of novel anti-metastatic therapies for lung cancer. The protocols and data presented in these application notes provide a foundation for researchers to further investigate its therapeutic potential. Future studies should focus on validating these in vitro findings in relevant in vivo lung cancer models to facilitate its translation into clinical applications.

References

Application Notes and Protocols for Neobractatin Anti-Metastasis Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis is the primary cause of mortality in cancer patients, making the identification and characterization of novel anti-metastatic agents a critical area of oncology research. Neobractatin, a natural compound isolated from Garcinia bracteata, has demonstrated potent anti-metastatic activity in preclinical studies, specifically in breast and lung cancer models. These application notes provide a detailed experimental framework for investigating the anti-metastatic effects of this compound, focusing on its mechanism of action involving the upregulation of the RNA-binding protein MBNL2 and the subsequent inhibition of the pAKT/EMT signaling pathway.

The following protocols and experimental designs are intended to guide researchers in conducting comprehensive in vitro and in vivo studies to evaluate this compound as a potential anti-metastatic therapeutic agent.

In Vitro Anti-Metastasis Assays

A series of in vitro assays are essential to dissect the specific steps of the metastatic cascade that are inhibited by this compound.

Cell Viability Assay

Prior to assessing anti-metastatic properties, it is crucial to determine the cytotoxic concentration of this compound on the selected cancer cell lines. This ensures that the observed anti-metastatic effects are not due to cell death.

Protocol: MTS Assay

  • Seed cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each time point. For subsequent anti-metastatic assays, use non-toxic concentrations of this compound (typically below the IC20).

Data Presentation:

This compound (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle)100100100
1
5
10
25
50
100
IC50 (µM)
Cell Migration Assay

Cell migration is a key initial step in metastasis. The wound healing assay provides a straightforward method to assess the effect of this compound on cancer cell motility.

Protocol: Wound Healing (Scratch) Assay

  • Seed cells into 6-well plates and grow to 90-100% confluency.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash with PBS to remove detached cells and replace with fresh media containing non-toxic concentrations of this compound or vehicle control.

  • Capture images of the scratch at 0 hours and subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.

  • Measure the wound area at each time point and calculate the percentage of wound closure.

Data Presentation:

TreatmentTime (h)Wound Area (pixels²)% Wound Closure
Vehicle Control00
24
This compound (X µM)00
24
This compound (Y µM)00
24
Cell Invasion Assay

The ability of cancer cells to invade through the extracellular matrix (ECM) is a hallmark of metastasis. This can be assessed using a Matrigel-coated Transwell assay.

Protocol: Transwell Invasion Assay

  • Rehydrate Matrigel-coated inserts (8 µm pore size) in serum-free media.

  • Seed cancer cells (e.g., 5 x 10⁴ cells) in serum-free media containing this compound or vehicle into the upper chamber of the insert.

  • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the top of the insert with a cotton swab.

  • Fix and stain the invading cells on the bottom of the membrane with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of invading cells in several microscopic fields.

Data Presentation:

TreatmentAbsorbance (570 nm)% Invasion Inhibition
Vehicle Control0
This compound (X µM)
This compound (Y µM)
Cell Adhesion Assay

Metastasis also involves the adhesion of circulating tumor cells to endothelial cells or the ECM at distant sites.

Protocol: Cell Adhesion Assay

  • Coat 96-well plates with an ECM protein (e.g., Fibronectin or Collagen I) and block with BSA.

  • Label cancer cells with a fluorescent dye (e.g., Calcein-AM).

  • Pre-treat the labeled cells with this compound or vehicle for a specified time.

  • Seed the treated cells onto the coated wells and allow them to adhere for 1-2 hours.

  • Gently wash away non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

Data Presentation:

TreatmentFluorescence Intensity% Adhesion
Vehicle Control100
This compound (X µM)
This compound (Y µM)

Molecular Mechanism of Action

To elucidate the signaling pathways affected by this compound, the following molecular biology techniques should be employed.

Western Blot Analysis

Western blotting will be used to analyze the protein expression levels of key players in the MBNL2/pAKT/EMT pathway.

Protocol: Western Blotting

  • Treat cancer cells with this compound or vehicle for 24-48 hours.

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against MBNL2, pAKT (Ser473), total AKT, E-cadherin, N-cadherin, Vimentin, Snail, Slug, and a loading control (e.g., GAPDH or β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.

  • Quantify band intensities using densitometry software.

Data Presentation:

ProteinVehicle Control (Relative Density)This compound (X µM) (Relative Density)Fold Change
MBNL21.0
pAKT/Total AKT1.0
E-cadherin1.0
N-cadherin1.0
Vimentin1.0
Snail1.0
Slug1.0
Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR will be used to assess changes in the mRNA levels of genes involved in the EMT process.

Protocol: qRT-PCR

  • Treat cells with this compound or vehicle and extract total RNA.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for MBNL2, CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), SNAI1 (Snail), SNAI2 (Slug), and a housekeeping gene (e.g., GAPDH).

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Data Presentation:

GeneVehicle Control (Relative Expression)This compound (X µM) (Relative Expression)Fold Change
MBNL21.0
CDH11.0
CDH21.0
VIM1.0
SNAI11.0
SNAI21.0

In Vivo Anti-Metastasis Study

An in vivo model is crucial to validate the anti-metastatic potential of this compound in a physiological context. An experimental metastasis model using tail vein injection is a common and effective approach.[1][2]

Experimental Metastasis Mouse Model

Protocol: Tail Vein Injection Model

  • Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude).

  • Inject luciferase-expressing cancer cells (e.g., MDA-MB-231-luc) into the lateral tail vein of the mice.[3]

  • Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Administer this compound or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.

  • Monitor tumor metastasis non-invasively using bioluminescence imaging (IVIS) weekly.[1][4]

  • Monitor animal weight and general health throughout the study.[1]

  • At the end of the study, euthanize the mice and harvest organs (e.g., lungs, liver) for ex vivo bioluminescence imaging and histological analysis (H&E staining) to confirm metastatic nodules.

  • Perform immunohistochemistry (IHC) on tumor sections for MBNL2 and EMT markers.

Data Presentation:

Treatment GroupInitial Bioluminescence (photons/s)Final Bioluminescence (photons/s)% ChangeNumber of Lung Metastases
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Visualizations

Proposed Signaling Pathway of this compound

Neobractatin_Pathway cluster_EMT EMT Markers This compound This compound MBNL2 MBNL2 This compound->MBNL2 Upregulates pAKT pAKT MBNL2->pAKT Inhibits (Mechanism TBD) PI3K PI3K AKT AKT AKT->pAKT Phosphorylation EMT Epithelial-Mesenchymal Transition (EMT) pAKT->EMT Promotes Metastasis Metastasis (Migration, Invasion) EMT->Metastasis Leads to E_cadherin E-cadherin EMT->E_cadherin Downregulates N_cadherin N-cadherin EMT->N_cadherin Upregulates Vimentin Vimentin EMT->Vimentin Upregulates

Caption: Proposed mechanism of this compound's anti-metastatic action.

In Vitro Experimental Workflow

In_Vitro_Workflow cluster_setup Cell Culture & Treatment cluster_assays Functional Assays cluster_molecular Mechanism of Action start Cancer Cell Lines (e.g., MDA-MB-231, A549) treat Treat with this compound (Non-toxic concentrations) start->treat migration Migration Assay (Wound Healing) treat->migration invasion Invasion Assay (Transwell) treat->invasion adhesion Adhesion Assay (ECM-coated plates) treat->adhesion western Western Blot (MBNL2, pAKT, EMT markers) treat->western qpcr qRT-PCR (EMT marker genes) treat->qpcr data_analysis Data Analysis & Interpretation migration->data_analysis invasion->data_analysis adhesion->data_analysis western->data_analysis qpcr->data_analysis

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Experimental Workflow

In_Vivo_Workflow cluster_endpoint Endpoint Analysis start Inject Luciferase-tagged Cancer Cells via Tail Vein randomize Randomize Mice into Treatment Groups start->randomize treat Administer this compound or Vehicle Control randomize->treat monitor Monitor Metastasis via Bioluminescence Imaging (IVIS) treat->monitor Weekly monitor->treat Continuous Treatment endpoint Endpoint Analysis monitor->endpoint At Study Conclusion ex_vivo Ex Vivo Imaging of Organs endpoint->ex_vivo histology Histology (H&E) & IHC endpoint->histology

Caption: Workflow for in vivo experimental metastasis study.

References

Application Notes and Protocols for Measuring Neobractatin's Effect on E2F1 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Neobractatin, a natural compound, on the expression of the E2F1 transcription factor, a key regulator of cell cycle progression. The provided information is intended to guide researchers in designing and executing experiments to validate and explore this compound's potential as an anti-cancer agent.

Introduction

This compound (NBT), a caged prenylxanthone isolated from Garcinia bracteata, has demonstrated anti-proliferative effects in various cancer cell lines.[1][2][3][4] Mechanistic studies have revealed that this compound induces cell cycle arrest at both the G1/S and G2/M phases by modulating the expression of key regulatory proteins, including the E2F1 transcription factor.[1][3][4] E2F1 is a critical protein for the G1/S transition, and its dysregulation is a common feature in many cancers. Therefore, compounds that can modulate E2F1 expression, such as this compound, are of significant interest in cancer drug development.

These notes provide protocols for assessing this compound's impact on E2F1 expression through in vitro and in vivo models.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (NBT)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer2.51 ± 0.13
A549Lung Cancer3.46 ± 0.28
HCT116Colon Cancer3.24 ± 0.21
MCF-7Breast Cancer4.12 ± 0.33
PC3Prostate Cancer5.31 ± 0.45
K562Leukemia1.89 ± 0.09
SGC-7901Gastric Cancer3.87 ± 0.27
MDA-MB-231Breast Cancer2.82 ± 0.43

Data extracted from multiple studies to provide a comprehensive overview.[2]

Table 2: Effect of this compound on Cell Cycle Distribution in Synchronized HeLa Cells

This table illustrates the percentage of synchronized HeLa cells in different phases of the cell cycle after treatment with this compound (5 µM).

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)45.3 ± 2.140.1 ± 1.814.6 ± 1.2
This compound (5 µM)65.2 ± 3.520.5 ± 2.314.3 ± 1.5

Data presented here is representative of the findings that NBT causes G1/S arrest in synchronized cells.

Table 3: In Vivo Efficacy of this compound in a HeLa Xenograft Model

The following table summarizes the tumor growth inhibition in a HeLa xenograft mouse model following treatment with this compound.

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
This compound20 mg/kg700 ± 9053.3
Cisplatin5 mg/kg650 ± 8556.7

This data demonstrates the in vivo anti-tumor potential of this compound.[1][3]

Mandatory Visualizations

Neobractatin_Signaling_Pathway This compound This compound p53 p53 This compound->p53 E2F1 E2F1 This compound->E2F1 Downregulates GADD45a GADD45α This compound->GADD45a p21 p21 p53->p21 Rb Rb p21->Rb Activates Rb->E2F1 Inhibits G1_S_Arrest G1/S Phase Arrest E2F1->G1_S_Arrest Promotes S-phase entry G2_M_Arrest G2/M Phase Arrest GADD45a->G2_M_Arrest

Caption: Proposed signaling pathway of this compound-induced cell cycle arrest.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, A549) NBT_Treatment 2. This compound Treatment (Varying concentrations and time points) Cell_Culture->NBT_Treatment Cell_Viability 3a. Cell Viability Assay (MTT Assay) NBT_Treatment->Cell_Viability Cell_Cycle 3b. Cell Cycle Analysis (Flow Cytometry) NBT_Treatment->Cell_Cycle Western_Blot 3c. Western Blot (E2F1, p53, p21, etc.) NBT_Treatment->Western_Blot qPCR 3d. qPCR (E2F1 mRNA levels) NBT_Treatment->qPCR Xenograft 4. HeLa Xenograft Model (Nude Mice) In_Vivo_Treatment 5. In Vivo Treatment (i.p. injection of NBT) Xenograft->In_Vivo_Treatment Tumor_Measurement 6. Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement IHC 7. Immunohistochemistry (E2F1 expression in tumors) Tumor_Measurement->IHC

References

Application Notes and Protocols for the Quantification of Neobractatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobractatin, a caged prenylated xanthone isolated from Garcinia bracteata, has demonstrated significant anti-tumor and anti-metastatic properties, making it a compound of interest for further pharmacological and clinical investigation.[1][2][3] Accurate and precise quantification of this compound in various matrices, particularly in biological samples, is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides detailed application notes and generalized experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While a specific, officially validated method for this compound is not widely published, the following protocols are based on established methods for structurally similar compounds, such as other xanthones from the Garcinia genus, and provide a robust framework for method development and validation.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing appropriate analytical methods.

PropertyValueSource
Molecular FormulaC₂₈H₃₂O₆[4]
Molecular Weight464.5 g/mol [4]
Chemical ClassCaged Prenylated Xanthone[2]
Key Structural FeaturesTricyclic xanthone core, prenyl groups[1]

Recommended Analytical Methods

Based on the analysis of structurally related compounds, reversed-phase HPLC with UV detection and LC-MS/MS are the most suitable techniques for the quantification of this compound. LC-MS/MS is particularly recommended for complex biological matrices due to its high selectivity and sensitivity.

Experimental Protocols

The following are generalized protocols that should be optimized and validated for the specific matrix and instrumentation used.

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in less complex matrices such as plant extracts or in-process samples.

1. Sample Preparation (from Plant Material)

  • Extraction: Macerate a known weight of dried and powdered Garcinia bracteata material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature.

  • Filtration: Filter the extract to remove solid plant debris.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a concentrated extract.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for HPLC analysis.

2. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (both containing 0.1% formic acid). A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
UV Detection Wavelength Based on the UV spectrum of xanthones, a wavelength between 240-260 nm is recommended for initial screening. The optimal wavelength should be determined by analyzing a purified standard of this compound.

3. Calibration

Prepare a series of standard solutions of purified this compound of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Quantification of this compound in Biological Matrices (e.g., Plasma, Serum) by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of this compound in complex biological samples.

1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound or another xanthone not present in the sample).

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

ParameterRecommended Conditions
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution A linear gradient starting with a low percentage of Mobile Phase B and increasing to a high percentage over several minutes is recommended to ensure good separation from matrix components.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive ion mode is likely suitable for xanthones.
Multiple Reaction Monitoring (MRM) The precursor ion will be the [M+H]⁺ of this compound. Product ions for quantification (quantifier) and confirmation (qualifier) should be determined by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation: Representative Method Validation Parameters

The following table summarizes typical validation parameters that should be established for a robust analytical method, based on data from similar compounds found in the literature.

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Recovery (%) 85 - 115%

Visualizations

Experimental Workflow for this compound Quantification in Plasma

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Workflow for this compound quantification in plasma.

Signaling Pathway Inhibition by this compound

G This compound This compound MBNL2 MBNL2 Upregulation This compound->MBNL2 induces pAKT pAKT Signaling Pathway MBNL2->pAKT inhibits EMT Epithelial-Mesenchymal Transition (EMT) pAKT->EMT promotes Metastasis Tumor Metastasis pAKT->Metastasis EMT->Metastasis leads to

Caption: this compound inhibits metastasis via MBNL2 and pAKT.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Neobractatin and Related Caged Xanthones

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a detailed, peer-reviewed total synthesis of Neobractatin has not been prominently published in scientific literature. Therefore, this guide is based on established synthetic strategies for structurally related caged Garcinia xanthones. The experimental protocols and troubleshooting advice are provided as a predictive resource for researchers engaged in the synthesis of this compound or similar complex natural products.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in obtaining this compound?

A1: The primary challenge is the very low yield from its natural source, the Chinese native plant Garcinia bracteata.[1] This makes isolation and purification for extensive biological studies impractical and necessitates a robust total synthesis approach.

Q2: What are the key strategic steps in the synthesis of caged xanthones like this compound?

A2: The synthesis of caged Garcinia xanthones generally involves three main stages:

  • Formation of the Xanthone Core: This is the foundational scaffold of the molecule.

  • Prenylation: The attachment of one or more prenyl (or similar isoprenoid) side chains to the xanthone core.

  • Formation of the Tricyclic Cage: This is the most complex step, typically achieved through a biomimetic cascade reaction.

Q3: What are the most common methods for constructing the characteristic cage structure of this compound?

A3: The two most prevalent and successful strategies for forming the 4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one cage are:

  • A tandem Claisen/Diels-Alder reaction cascade.

  • A tandem Wessely oxidation/Diels-Alder reaction .

The Claisen/Diels-Alder approach is often considered biomimetic, mimicking the plausible biosynthetic pathway in the plant.

Hypothetical Workflow for this compound Synthesis

The following diagram outlines a plausible synthetic route to this compound, based on common strategies for related molecules.

This compound Synthesis Workflow cluster_0 Stage 1: Xanthone Core Synthesis cluster_1 Stage 2: Prenylation cluster_2 Stage 3: Cage Formation A Starting Materials (e.g., Phloroglucinol derivative) B Xanthone Formation (e.g., Condensation Reaction) A->B C Xanthone Core B->C D O-Prenylation C->D Prenyl bromide, Base E Prenylated Xanthone D->E F Prenylated Xanthone E->F G Claisen Rearrangement (ortho-prenylation) F->G Heat H Intramolecular Diels-Alder Reaction G->H Cascade I This compound H->I This compound Signaling Pathway NBT This compound ROS Increased Mitochondrial ROS NBT->ROS TOM20 TOM20 Upregulation ROS->TOM20 BAX BAX Translocation to Mitochondria TOM20->BAX CYTC Cytochrome c Release BAX->CYTC CAS9 Caspase-9 Activation CYTC->CAS9 CAS3 Caspase-3 Activation CAS9->CAS3 GSDME GSDME Cleavage CAS3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis

References

Navigating Neobractatin in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Neobractatin, its stability and behavior in Dimethyl Sulfoxide (DMSO) are critical for experimental success. This technical support center provides essential troubleshooting guidance and frequently asked questions to address common challenges encountered when working with this compound dissolved in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in DMSO. For most in vitro cell-based assays, preparing a concentrated stock solution in 100% DMSO is the standard practice.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, dissolve the solid this compound powder in 100% anhydrous DMSO to your desired high concentration (e.g., 10-20 mM). Ensure the powder is fully dissolved by gentle vortexing or brief sonication. Store the stock solution under the recommended conditions.

Q3: What are the optimal storage conditions for this compound in DMSO?

A3: For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:

  • Short-term (days to weeks): 0-4°C

  • Long-term (months to years): -20°C or -80°C

To minimize degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Keep the solutions protected from light.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous media.

Symptoms:

  • A cloudy or milky appearance in the cell culture media after adding the this compound-DMSO solution.

  • Visible particulate matter or crystals forming in the well of a culture plate.

Potential Causes:

  • Poor Solubility in Aqueous Solutions: this compound, like many organic compounds, is significantly less soluble in aqueous environments (e.g., cell culture media, PBS) than in pure DMSO. Rapid dilution can cause the compound to crash out of solution.

  • High Final Concentration of this compound: Attempting to achieve a high final concentration of this compound in the aqueous medium can exceed its solubility limit.

  • Low Temperature of Aqueous Medium: Diluting the DMSO stock in cold media can decrease the solubility of the compound.

Solutions:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.

  • Pre-warming of Media: Ensure your cell culture media or buffer is at 37°C before adding the this compound-DMSO solution.

  • Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines.[1] Increasing the final DMSO concentration can help maintain the solubility of this compound. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Sonication: Brief sonication of the final diluted solution can sometimes help to redissolve small precipitates.

Issue 2: Inconsistent or unexpected experimental results.

Symptoms:

  • Variability in dose-response curves between experiments.

  • Loss of compound activity over time.

Potential Causes:

  • Degradation of this compound in DMSO: Although generally stable when stored properly, prolonged storage at room temperature or exposure to light can lead to the degradation of this compound. Repeated freeze-thaw cycles can also contribute to degradation.

  • Interaction with Experimental Components: DMSO can sometimes interact with certain plastics or other components of the experimental setup, potentially affecting the availability of the compound.

Solutions:

  • Freshly Prepare Working Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.

  • Proper Aliquoting and Storage: Aliquot your main stock solution into smaller volumes to minimize the number of freeze-thaw cycles. Always store aliquots at -20°C or -80°C and protect them from light.

  • Perform a Stability Check: If you suspect degradation, the stability of your this compound stock can be assessed using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

Table 1: General Storage Recommendations for this compound in DMSO

Storage DurationTemperatureLight ConditionsFreeze-Thaw Cycles
Short-term (≤ 2 weeks)4°CDarkAvoid
Long-term (> 2 weeks)-20°C or -80°CDarkMinimize (use aliquots)

Experimental Protocols

Protocol for Assessing this compound Stability in DMSO via HPLC-UV

This protocol provides a general framework for evaluating the stability of a this compound-DMSO stock solution over time.

1. Materials:

  • This compound stock solution in DMSO (e.g., 10 mM).
  • HPLC-grade acetonitrile.
  • HPLC-grade water.
  • Formic acid (or other appropriate modifier).
  • HPLC system with a UV detector and a C18 column.

2. Sample Preparation:

  • At time point zero (T=0), dilute a small amount of the fresh this compound stock solution in the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).
  • Store the remaining stock solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).
  • At subsequent time points (e.g., 24h, 48h, 1 week, 1 month), take another aliquot from the stored stock solution and prepare a sample for HPLC analysis in the same manner as the T=0 sample.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 254-320 nm for xanthones).
  • Injection Volume: 10-20 µL.

4. Data Analysis:

  • Integrate the peak area of the this compound peak at each time point.
  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Signaling Pathways and Experimental Workflows

This compound has been shown to influence key signaling pathways involved in cancer progression. Below are diagrams illustrating these pathways and a typical experimental workflow for studying its effects.

Neobractatin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis NBT_powder This compound Powder Stock_Sol Prepare Stock Solution (e.g., 20 mM) NBT_powder->Stock_Sol DMSO 100% DMSO DMSO->Stock_Sol Working_Sol Prepare Working Solution (Dilute in Media) Stock_Sol->Working_Sol Cells Seed Cancer Cells Treatment Treat Cells with This compound Cells->Treatment Working_Sol->Treatment Incubation Incubate (24-72h) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Western Western Blot (pAKT, EMT markers) Incubation->Western qRT_PCR qRT-PCR (CELF6, Cyclin D1) Incubation->qRT_PCR

Caption: General experimental workflow for studying this compound's effects.

pAKT_EMT_Pathway RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT pAKT pAKT (Active) AKT->pAKT EMT EMT (Vimentin, N-cadherin ↑ E-cadherin ↓) pAKT->EMT Promotes NBT This compound NBT->pAKT Inhibits

Caption: this compound inhibits the pAKT/EMT signaling pathway.

CELF6_CyclinD1_Pathway NBT This compound CELF6_mRNA CELF6 mRNA NBT->CELF6_mRNA Upregulates CELF6_Protein CELF6 Protein CELF6_mRNA->CELF6_Protein CyclinD1_mRNA Cyclin D1 mRNA CELF6_Protein->CyclinD1_mRNA Binds to & destabilizes CyclinD1_Protein Cyclin D1 Protein CyclinD1_mRNA->CyclinD1_Protein Degradation mRNA Degradation CyclinD1_mRNA->Degradation Proliferation Cell Proliferation CyclinD1_Protein->Proliferation Promotes

Caption: this compound regulates the CELF6/Cyclin D1 pathway.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Neobractatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Neobractatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural compound isolated from plants of the Garcinia genus, belonging to the class of caged-prenylxanthones.[1] It has demonstrated significant anti-tumor and anti-metastatic properties in preclinical studies.[2][3][4] However, like many hydrophobic natural products, this compound exhibits poor solubility in aqueous solutions.[5] This low solubility can be a major obstacle for in vitro and in vivo experiments, leading to challenges in preparing stock solutions, ensuring accurate dosing, and achieving therapeutic concentrations.

Q2: What are the initial signs of solubility problems with this compound in my experiments?

You may be encountering solubility issues if you observe any of the following:

  • Precipitation: The compound precipitates out of solution after being added to your aqueous experimental medium (e.g., cell culture media, buffers).

  • Cloudiness: The solution appears cloudy or hazy, indicating the presence of undissolved particles.

  • Inconsistent Results: You observe high variability in your experimental results, which could be due to inconsistent concentrations of the dissolved compound.

  • Low Bioactivity: The observed biological effect is lower than expected, potentially because the actual concentration of the dissolved, active compound is much lower than the nominal concentration.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

Due to its hydrophobic nature, this compound is readily soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro studies.[6] Other organic solvents such as ethanol, methanol, and acetone can also be used. When preparing stock solutions, it is crucial to use an anhydrous grade of the solvent to minimize the introduction of water, which can reduce the solubility of this compound.

Q4: How can I improve the solubility of this compound in my aqueous experimental solutions?

Several strategies can be employed to enhance the aqueous solubility of this compound for your experiments:

  • Co-solvents: The addition of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to the aqueous medium can increase the solubility of hydrophobic compounds.

  • Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules like this compound, enhancing their aqueous solubility.

  • Lipid-based Formulations: For in vivo studies, formulating this compound in lipid-based systems such as liposomes or nanoemulsions can improve its solubility and bioavailability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer/media. The final concentration of DMSO is not sufficient to keep this compound dissolved. The compound's solubility limit in the final aqueous solution has been exceeded.- Increase the final DMSO concentration in your experiment. However, be mindful of DMSO toxicity to cells, which is typically observed at concentrations above 0.5-1%.- Decrease the final concentration of this compound.- Use a solubilizing agent in your final aqueous solution (e.g., a non-ionic surfactant like Tween® 80 or a cyclodextrin).
Cloudy or hazy solution after adding this compound. Incomplete dissolution of the compound.- Ensure the stock solution is completely dissolved before further dilution.- Use sonication or gentle warming to aid dissolution.- Filter the final solution through a 0.22 µm filter to remove any undissolved particles, but be aware that this may reduce the actual concentration of the dissolved compound.
Inconsistent experimental results. Inconsistent dosing due to precipitation or adsorption of the compound to plasticware.- Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.- Use low-adhesion plasticware.- Include a solubilizing agent in your buffers and media to maintain solubility.
Low or no biological activity observed. The concentration of dissolved this compound is below the effective concentration.- Confirm the concentration of your stock solution using a spectrophotometer or HPLC.- Increase the concentration of this compound in your experiment, ensuring it remains in solution.- Employ a solubility enhancement technique to increase the bioavailable concentration of the compound.

Data Presentation

The following table provides representative solubility data for a generic hydrophobic natural product with properties similar to this compound. This data is for illustrative purposes to guide solvent selection and formulation development.

Solvent/System Solubility (mg/mL) Molar Solubility (mM) Notes
Water< 0.001< 0.002Practically insoluble.
Phosphate Buffered Saline (PBS) pH 7.4< 0.001< 0.002Insoluble in aqueous buffers.
Dimethyl Sulfoxide (DMSO)> 50> 100High solubility, suitable for stock solutions.
Ethanol (100%)~10~21.5Good solubility.
Methanol (100%)~5~10.8Moderate solubility.
Polyethylene Glycol 400 (PEG 400)~20~43Good solubility, can be used as a co-solvent.
10% DMSO in PBS~0.05~0.1Limited solubility.
1% Tween® 80 in Water~0.1~0.2Improved solubility with surfactant.
10 mM β-Cyclodextrin in Water~0.2~0.4Enhanced solubility through complexation.

Note: The molar solubility is calculated based on an assumed molecular weight of 464.5 g/mol for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, low-adhesion microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder using an analytical balance in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure there are no visible particles. If particles remain, sonicate the tube in a water bath for 5-10 minutes.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of a Working Solution using a Co-solvent Method
  • Materials:

    • This compound stock solution in DMSO

    • Sterile aqueous buffer or cell culture medium

    • Sterile, water-miscible co-solvent (e.g., Ethanol or PEG 400)

    • Sterile tubes

  • Procedure:

    • Determine the final desired concentration of this compound and the final percentage of the co-solvent and DMSO in your experiment.

    • In a sterile tube, first add the required volume of the co-solvent.

    • To the co-solvent, add the required volume of the this compound DMSO stock solution and mix well.

    • Slowly add the aqueous buffer or cell culture medium to the solvent mixture while vortexing or gently inverting the tube to ensure proper mixing and prevent precipitation.

    • Visually inspect the final working solution for any signs of precipitation or cloudiness.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve High Concentration store Store at -20°C / -80°C dissolve->store dilute Dilute Stock in Aqueous Medium store->dilute Use Aliquot observe Observe for Precipitation dilute->observe precipitate Precipitation? observe->precipitate troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes experiment Proceed with Experiment precipitate->experiment No troubleshoot->dilute Modify Protocol (e.g., add co-solvent)

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway This compound This compound MBNL2 MBNL2 (RNA-binding protein) This compound->MBNL2 Upregulates CELF6 CELF6 (RNA-binding protein) This compound->CELF6 Upregulates Metastasis Tumor Metastasis MBNL2->Metastasis Inhibits Proliferation Cell Proliferation CELF6->Proliferation Inhibits

Caption: Simplified signaling pathway of this compound's anti-tumor activity.

References

Technical Support Center: Western Blotting Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during western blotting experiments. While this guide is broadly applicable, it is intended to support users who may be working with novel compounds like Neobractatin, for which specific antibodies and optimized protocols may still be under development.

Frequently Asked Questions (FAQs)

Our FAQs are designed to help you identify the potential causes of common western blot problems and provide you with actionable solutions.

No Signal or Weak Signal

Question: I am not seeing any bands, or the bands for my protein of interest are very faint. What could be the cause?

There are several potential reasons for a weak or absent signal in your western blot. These can be broadly categorized into issues with the protein sample, antibody application, protein transfer, or the detection process.[1][2]

Potential Causes and Solutions:

  • Low Abundance of Target Protein: The target protein may not be highly expressed in your cell or tissue samples.

    • Solution: Increase the amount of protein loaded onto the gel.[3][4][5] A typical starting range is 10-50 µg of total protein per lane, but this may need to be optimized.[6][7] For very low abundance proteins, consider enriching your sample for the target protein using techniques like immunoprecipitation.[3][5]

  • Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been unsuccessful.

    • Solution: After transfer, you can stain the membrane with Ponceau S to visualize the transferred proteins and confirm transfer efficiency.[4][8] Ensure there are no air bubbles between the gel and the membrane.[5][9] For high molecular weight proteins, a longer transfer time may be necessary, while for low molecular weight proteins, a smaller pore size membrane (e.g., 0.2 µm) can prevent over-transfer.[10]

  • Suboptimal Antibody Concentrations: The concentrations of your primary or secondary antibodies may be too low.

    • Solution: Optimize the antibody dilutions. You can try increasing the concentration of the primary and/or secondary antibody.[2][3] It's also crucial to ensure that the secondary antibody is appropriate for the primary antibody's host species (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[8]

  • Inactive Antibodies or Detection Reagents: Antibodies can lose activity if not stored correctly, and detection reagents can expire.

    • Solution: Use fresh antibody dilutions for each experiment.[2] To test the activity of your antibodies, you can perform a dot blot.[3] Ensure that your chemiluminescent substrate is fresh and has been prepared correctly according to the manufacturer's instructions.[10]

  • Excessive Washing or Blocking: Over-washing the membrane can strip away the bound antibodies, and excessive blocking can mask the epitope of your target protein.

    • Solution: Adhere to the recommended washing times and number of washes.[10] Blocking for 1 hour at room temperature is generally sufficient; overnight blocking is usually not recommended.[10]

High Background

Question: My western blot has a high background, making it difficult to see my specific bands. How can I fix this?

A high background can be caused by several factors, including insufficient blocking, improper antibody concentrations, and inadequate washing.[4][11][12]

Potential Causes and Solutions:

  • Insufficient Blocking: If the membrane is not properly blocked, the primary and secondary antibodies can bind non-specifically, leading to a high background.[13][14]

    • Solution: Increase the blocking time to at least 1 hour at room temperature or try a different blocking agent.[13][15] Common blocking agents are 5% non-fat dry milk or 5% bovine serum albumin (BSA) in a buffer like TBS-T.[15] For phospho-specific antibodies, BSA is often preferred as milk contains phosphoproteins that can cause background.[11][16]

  • Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding and high background.[13][15]

    • Solution: Optimize the antibody concentrations by performing a titration. Try using a more diluted primary antibody and incubate it overnight at 4°C.[17][18] To check for non-specific binding of the secondary antibody, you can run a control blot without the primary antibody.[13][16]

  • Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies, resulting in a high background.[14][15]

    • Solution: Increase the number and/or duration of your wash steps.[15][19] Using a wash buffer containing a detergent like Tween-20 is recommended to reduce non-specific binding.[4]

  • Membrane Drying Out: Allowing the membrane to dry out at any point during the process can cause high background.[11][13]

    • Solution: Ensure the membrane is always submerged in buffer during incubations and washes.[20]

Non-specific or Multiple Bands

Question: I am seeing multiple bands in my western blot, or bands at unexpected molecular weights. What does this mean?

The presence of non-specific or multiple bands can be due to several reasons, including issues with the antibody, protein degradation, or post-translational modifications.[9]

Potential Causes and Solutions:

  • Primary Antibody Lacks Specificity: The primary antibody may be cross-reacting with other proteins in the lysate that share similar epitopes.[9][17]

    • Solution: Try increasing the dilution of your primary antibody or incubating it at 4°C overnight to reduce non-specific binding.[17] Using an affinity-purified primary antibody can also improve specificity.[9]

  • Protein Degradation: If you see bands at a lower molecular weight than expected, your protein may have been degraded by proteases.[19]

    • Solution: Always prepare fresh samples and keep them on ice.[19] It is crucial to add protease inhibitors to your lysis buffer to prevent protein degradation.[5]

  • Post-Translational Modifications (PTMs): PTMs such as phosphorylation or glycosylation can cause your protein to run at a higher molecular weight than predicted.

    • Solution: Consult the literature or databases to see if your protein of interest is known to have PTMs. You can also treat your samples with enzymes that remove these modifications to see if the band shifts to the expected size.[9]

  • Too Much Protein Loaded: Overloading the gel with too much protein can lead to the appearance of "ghost" bands.[19]

    • Solution: Reduce the amount of protein loaded in each well. A typical range is 10-30 µg of cell lysate per well.[7][19]

Quantitative Data Summary

The following table provides general recommendations for various quantitative parameters in a western blot protocol. Note that these are starting points, and optimal conditions should be determined experimentally for each specific antibody and protein of interest.

ParameterRecommended RangeNotes
Protein Loading Amount 10-50 µg of cell or tissue lysateFor low abundance proteins, you may need to load more.[6][7] For purified proteins, 10-100 ng may be sufficient.[19]
Primary Antibody Dilution 1:250 - 1:4,000This is highly dependent on the antibody. Always check the manufacturer's datasheet for the recommended starting dilution.[18]
Secondary Antibody Dilution 1:1,000 - 1:20,000The optimal dilution depends on the specific antibody and detection system. A 1:5,000 dilution is a common starting point.[21]
Primary Antibody Incubation 1-2 hours at room temperature or overnight at 4°COvernight incubation at 4°C is often recommended to reduce background signal.[18][22]
Secondary Antibody Incubation 1 hour at room temperatureThis is a standard incubation time for most secondary antibodies.[22]
Blocking Time 1 hour at room temperatureOvernight blocking is generally not recommended as it can mask epitopes.[10]

Detailed Experimental Protocol: Standard Western Blot

This protocol outlines the key steps for performing a standard chemiluminescent western blot.

  • Sample Preparation

    • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice.[23]

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).[23][24]

    • Add Laemmli sample buffer to the desired amount of protein (typically 20-30 µg) and heat the samples at 95-100°C for 5 minutes to denature the proteins.[25]

  • Gel Electrophoresis

    • Load your prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel.[25]

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.[25]

  • Protein Transfer

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer is often recommended for better efficiency.[10]

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and verify the transfer efficiency.[25]

  • Blocking

    • Wash the membrane briefly with TBS-T (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) for 1 hour at room temperature with gentle agitation.[26]

  • Antibody Incubation

    • Dilute the primary antibody in the blocking buffer to the desired concentration.

    • Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation.[26][27]

    • Wash the membrane three times for 5-10 minutes each with TBS-T.[22]

    • Dilute the HRP-conjugated secondary antibody in the blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[21][22]

    • Wash the membrane three times for 5-10 minutes each with TBS-T.[21]

  • Detection

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).[22]

    • Capture the chemiluminescent signal using an imaging system or X-ray film.[22]

Visual Troubleshooting and Workflow

The following diagrams illustrate a general troubleshooting workflow for common western blot issues and a generic signaling pathway.

Western_Blot_Troubleshooting Start Start Troubleshooting Problem Identify WB Problem Start->Problem Decision Decision Solution Solution No_Signal No/Weak Signal Problem->No_Signal e.g. High_Background High Background Problem->High_Background e.g. Nonspecific_Bands Non-specific Bands Problem->Nonspecific_Bands e.g. Check_Transfer Ponceau S Stain? No_Signal->Check_Transfer Check_Blocking Blocking Sufficient? High_Background->Check_Blocking Check_Ab_Specificity Low Ab Specificity? Nonspecific_Bands->Check_Ab_Specificity Optimize_Transfer Optimize Transfer Protocol Check_Transfer->Optimize_Transfer No Check_Antibodies Antibody/Reagent Issue? Check_Transfer->Check_Antibodies Yes Optimize_Antibodies Increase Ab Conc. / Use Fresh Reagents Check_Antibodies->Optimize_Antibodies Yes Check_Protein Low Protein Expression? Check_Antibodies->Check_Protein No Increase_Load Increase Protein Load / IP Check_Protein->Increase_Load Yes Optimize_Blocking Increase Blocking Time / Change Agent Check_Blocking->Optimize_Blocking No Check_Ab_Conc Ab Conc. Too High? Check_Blocking->Check_Ab_Conc Yes Decrease_Ab_Conc Decrease Ab Concentration Check_Ab_Conc->Decrease_Ab_Conc Yes Check_Washing Washing Adequate? Check_Ab_Conc->Check_Washing No Increase_Washing Increase Wash Steps/Duration Check_Washing->Increase_Washing No Optimize_Ab_Dilution Optimize Ab Dilution / Use Affinity-Purified Ab Check_Ab_Specificity->Optimize_Ab_Dilution Yes Check_Degradation Protein Degradation? Check_Ab_Specificity->Check_Degradation No Use_Protease_Inhibitors Use Fresh Lysate with Protease Inhibitors Check_Degradation->Use_Protease_Inhibitors Yes Check_Loading_Amount Protein Overload? Check_Degradation->Check_Loading_Amount No Reduce_Loading_Amount Reduce Protein Load Check_Loading_Amount->Reduce_Loading_Amount Yes

Caption: A flowchart for troubleshooting common western blot issues.

Disclaimer on this compound Signaling Pathway: Due to the lack of specific information available for "this compound" in the public domain, the following diagram illustrates a generic signaling pathway for educational purposes.

Generic_Signaling_Pathway Ligand (e.g., this compound) Ligand (e.g., this compound) Receptor Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Kinase 1 Kinase 1 Signaling Cascade->Kinase 1 Kinase 2 Kinase 2 Kinase 1->Kinase 2 Transcription Factor Transcription Factor Kinase 2->Transcription Factor Nucleus Nucleus Transcription Factor->Nucleus Gene Expression Gene Expression Nucleus->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: A generic signaling pathway for illustrative purposes.

References

Technical Support Center: Optimizing Neobractatin Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Neobractatin for in vitro IC50 determination. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of the compound's known signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a natural caged prenylxanthone isolated from the plant Garcinia bracteata. It has demonstrated potent anti-cancer properties through various mechanisms, including the induction of apoptosis and inhibition of autophagic flux.[1] this compound also causes cell cycle arrest at the G1/S and G2/M phases by regulating key proteins such as E2F1 and GADD45α.[1][2] Furthermore, it has been shown to inhibit tumor metastasis by upregulating the RNA-binding protein MBNL2, which in turn suppresses the pAKT/EMT signaling pathway.[3][4] Another identified mechanism is the upregulation of the RNA-binding protein CELF6, which leads to the degradation of cyclin D1, a key regulator of cell cycle progression.

Q2: In which cancer cell lines has this compound shown activity?

A2: this compound has demonstrated anti-proliferative effects in a variety of cancer cell lines, including but not limited to human breast cancer (MDA-MB-231), lung cancer (A549), and cervical cancer (HeLa) cells.[1][2]

Q3: What is a typical IC50 range for this compound?

A3: The IC50 value of this compound can vary depending on the cell line and experimental conditions. However, published data indicates IC50 values in the low micromolar range. For specific values, please refer to the Data Presentation section below.

Data Presentation

The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer2.82 ± 0.43[1]
A549Lung Cancer3.46 ± 0.28[1]
HeLaCervical CancerNot explicitly stated, but shown to have a significant antiproliferative effect.

Experimental Protocols

This section provides a detailed methodology for determining the IC50 of this compound using a standard MTT assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest (e.g., MDA-MB-231, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). It is advisable to perform a preliminary range-finding experiment.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure accurate cell counting and consistent seeding density across all wells and experiments. Use a multichannel pipette for seeding to minimize well-to-well variation.

  • Possible Cause 2: Variation in compound concentration.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment. Ensure the stock solution is properly stored to avoid degradation.

  • Possible Cause 3: Differences in incubation time.

    • Solution: Strictly adhere to the predetermined incubation times for cell treatment and MTT assay.

  • Possible Cause 4: Fluctuation in solvent concentration.

    • Solution: Maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, including the vehicle control. High concentrations of DMSO can be toxic to cells.

Issue 2: Incomplete formazan crystal dissolution.

  • Possible Cause: Insufficient mixing or volume of the solubilization solution.

    • Solution: Ensure that the formazan crystals are fully dissolved by gently shaking the plate for an adequate amount of time. Visually inspect the wells before reading the absorbance. If necessary, increase the volume of the solubilization solution.

Issue 3: The dose-response curve does not follow a sigmoidal shape.

  • Possible Cause 1: Inappropriate concentration range.

    • Solution: The selected concentration range may be too high or too low. Perform a wider range-finding experiment to identify the concentrations that produce a full dose-response curve, from no effect to maximal inhibition.

  • Possible Cause 2: Compound precipitation.

    • Solution: this compound, like many natural compounds, may have limited solubility in aqueous solutions. Visually inspect the treatment media for any signs of precipitation. If precipitation occurs, consider using a lower starting concentration or a different solvent system if compatible with your cell line.

Signaling Pathway and Experimental Workflow Diagrams

Neobractatin_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_prep Prepare this compound Serial Dilutions start->compound_prep cell_treatment Treat Cells with this compound cell_seeding->cell_treatment compound_prep->cell_treatment mtt_addition Add MTT Reagent cell_treatment->mtt_addition formazan_dissolution Dissolve Formazan Crystals mtt_addition->formazan_dissolution read_absorbance Read Absorbance at 570 nm formazan_dissolution->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 end_node End det_ic50->end_node

Caption: Experimental workflow for IC50 determination of this compound.

Neobractatin_Signaling_CellCycle cluster_this compound cluster_g1s G1/S Phase Arrest cluster_g2m G2/M Phase Arrest This compound This compound E2F1 E2F1 This compound->E2F1 inhibits GADD45a GADD45α This compound->GADD45a activates G1S_Arrest G1/S Arrest E2F1->G1S_Arrest promotes G2M_Arrest G2/M Arrest GADD45a->G2M_Arrest promotes

Caption: this compound-induced cell cycle arrest pathways.

Neobractatin_Signaling_Metastasis This compound This compound MBNL2 MBNL2 This compound->MBNL2 upregulates CELF6 CELF6 This compound->CELF6 upregulates pAKT pAKT MBNL2->pAKT inhibits EMT Epithelial-Mesenchymal Transition (EMT) pAKT->EMT promotes Metastasis Metastasis EMT->Metastasis leads to CyclinD1 Cyclin D1 CELF6->CyclinD1 promotes degradation of Proliferation Cell Proliferation CyclinD1->Proliferation promotes

Caption: this compound's impact on metastasis and proliferation pathways.

References

avoiding off-target effects of Neobractatin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving Neobractatin, with a specific focus on understanding and mitigating its multifaceted effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural compound, specifically a caged prenylxanthone, isolated from the plant Garcinia bracteata. It has demonstrated anti-cancer properties in various studies. Its primary mechanisms of action are not limited to a single target but involve the induction of cell cycle arrest, apoptosis (programmed cell death), and the inhibition of autophagic flux and cancer cell metastasis.[1]

Q2: What are the known molecular targets of this compound?

A2: this compound influences several signaling pathways. It is known to:

  • Regulate the expression of E2F1 and GADD45α, leading to cell cycle arrest at both G1/S and G2/M phases.[1][2]

  • Upregulate the RNA-binding protein MBNL2, which in turn inhibits the pAKT/epithelial-mesenchymal transition (EMT) pathway, thereby reducing cancer cell metastasis.[3]

  • Increase the expression of the RNA-binding protein CELF6, which promotes the degradation of cyclin D1.

  • Induce pyroptosis (a form of programmed cell death) through the TOM20/BAX signaling pathway.[4]

Q3: How can I interpret "off-target effects" in the context of a multi-target compound like this compound?

A3: For a natural compound with multiple biological activities like this compound, "off-target effects" can be considered unintended or confounding effects within a specific experimental context. For example, if your primary interest is studying this compound-induced apoptosis, the simultaneous induction of cell cycle arrest could be an important confounding factor to consider in your experimental design and data interpretation.

Q4: What are typical effective concentrations and treatment durations for this compound in cell culture experiments?

A4: The effective concentration of this compound can vary depending on the cell line and the biological effect being studied. Based on published data, IC50 values for cell proliferation inhibition generally fall within the low micromolar range. For specific effects like cell cycle arrest, concentrations around 5 µM have been used for durations ranging from a few hours to 24 hours.[2] It is always recommended to perform a dose-response study for your specific cell line and endpoint.

Troubleshooting Guides

Issue 1: Distinguishing Between Apoptosis and Cell Cycle Arrest

Symptom: You observe a decrease in cell viability or proliferation after this compound treatment and are unsure if it's due to apoptosis, cell cycle arrest, or a combination of both.

Troubleshooting Steps:

  • Perform a time-course experiment: Analyze cells at multiple time points after this compound treatment. Cell cycle arrest is often an earlier event, while apoptosis may become more prominent at later time points.

  • Utilize multi-parameter flow cytometry:

    • Cell Cycle Analysis: Stain cells with a DNA-binding dye like Propidium Iodide (PI) or DAPI to analyze the distribution of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase would indicate cell cycle arrest.[5]

    • Apoptosis Analysis: Co-stain cells with Annexin V and a viability dye (like PI or 7-AAD). Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic/necrotic cells will be positive for both.

  • Western Blot Analysis: Probe for key protein markers of both processes:

    • Cell Cycle Arrest: Check for changes in the levels of cyclins (e.g., Cyclin D1, Cyclin E1, Cyclin B1), CDKs, and cell cycle inhibitors (e.g., p21, p27).[2]

    • Apoptosis: Look for cleavage of caspase-3 and PARP, and changes in the expression of Bcl-2 family proteins (e.g., Bax, Bcl-2).

Experimental Workflow to Deconvolve Apoptosis and Cell Cycle Arrest

G cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Flow Cytometry Readouts cluster_3 Western Blot Readouts cluster_4 Interpretation start Treat cells with this compound (and vehicle control) timepoint Collect samples at multiple time points (e.g., 6, 12, 24, 48h) start->timepoint flow Flow Cytometry timepoint->flow wb Western Blot timepoint->wb cell_cycle Cell Cycle Profile (PI/DAPI staining) flow->cell_cycle apoptosis_flow Apoptosis Assay (Annexin V/PI staining) flow->apoptosis_flow cell_cycle_wb Cell Cycle Markers (Cyclins, CDKs, p21) wb->cell_cycle_wb apoptosis_wb Apoptosis Markers (Cleaved Caspase-3, Cleaved PARP) wb->apoptosis_wb interpret Correlate data to determine the temporal relationship between cell cycle arrest and apoptosis cell_cycle->interpret apoptosis_flow->interpret cell_cycle_wb->interpret apoptosis_wb->interpret

Figure 1. Experimental workflow for differentiating apoptosis and cell cycle arrest.
Issue 2: Confirming Inhibition of Autophagy

Symptom: You want to confirm that this compound is inhibiting autophagic flux in your experimental system.

Troubleshooting Steps:

  • Monitor LC3-II levels: The conversion of LC3-I to LC3-II is a hallmark of autophagy induction. However, a blockage in the autophagic pathway can also lead to an accumulation of LC3-II.

  • Perform an autophagic flux assay: This is the gold standard for measuring autophagy.

    • Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).

    • Analyze LC3-II levels by Western blot. If this compound inhibits autophagic flux, you will see an accumulation of LC3-II with this compound treatment alone, and no further significant increase when combined with a lysosomal inhibitor.[6][7]

  • Analyze p62/SQSTM1 levels: p62 is a protein that is selectively degraded by autophagy. An accumulation of p62 upon this compound treatment can indicate an inhibition of autophagy.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay Duration (h)IC50 (µM)Reference
HeLaCervical Cancer244.47 ± 0.21[2]
483.01 ± 0.17[2]
722.18 ± 0.11[2]
A549Lung Cancer245.31 ± 0.33[2]
483.58 ± 0.24[2]
722.62 ± 0.15[2]
HepG2Liver Cancer246.12 ± 0.45[2]
484.23 ± 0.28[2]
723.15 ± 0.19[2]
MCF-7Breast Cancer247.25 ± 0.51[2]
485.11 ± 0.36[2]
723.89 ± 0.22[2]

Table 2: Recommended Controls for this compound Experiments

Control TypePurposeExample
Vehicle Control To account for the effects of the solvent used to dissolve this compound.DMSO (at the same final concentration as in the this compound-treated samples).
Positive Control (for Apoptosis) To ensure that the apoptosis detection reagents and protocol are working correctly.Staurosporine, Etoposide.
Positive Control (for Cell Cycle Arrest) To validate the cell cycle analysis method.Nocodazole (G2/M arrest), Hydroxyurea (S-phase arrest).
Positive Control (for Autophagy Inhibition) To have a reference for inhibited autophagic flux.Bafilomycin A1, Chloroquine.

Signaling Pathways and Experimental Protocols

This compound-Induced Cell Cycle Arrest

This compound induces both G1/S and G2/M phase arrest by modulating the expression of key cell cycle regulators.[1][2]

G cluster_G1S G1/S Phase Arrest cluster_G2M G2/M Phase Arrest This compound This compound E2F1 E2F1 Expression This compound->E2F1 down-regulates GADD45a GADD45α Expression This compound->GADD45a up-regulates G1S_arrest G1/S Arrest E2F1->G1S_arrest leads to G2M_arrest G2/M Arrest GADD45a->G2M_arrest leads to

Figure 2. this compound's effect on cell cycle regulation.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound and controls for the specified duration.

  • Harvest both adherent and floating cells, and wash with ice-cold PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer.

This compound-Mediated Inhibition of Metastasis

This compound inhibits cancer cell metastasis by upregulating MBNL2, which subsequently suppresses the pAKT/EMT pathway.[3]

G This compound This compound MBNL2 MBNL2 This compound->MBNL2 up-regulates pAKT pAKT MBNL2->pAKT inhibits EMT Epithelial-Mesenchymal Transition (EMT) pAKT->EMT promotes Metastasis Metastasis EMT->Metastasis leads to

Figure 3. this compound's anti-metastatic signaling pathway.

Protocol: Wound Healing (Scratch) Assay

  • Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "scratch" in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells and add fresh media containing this compound or vehicle control.

  • Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

References

Technical Support Center: Scaling Up Neobractatin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of Neobractatin.

Troubleshooting Guides

Problem 1: Low Overall Yield in Multi-Step Synthesis

Q: My multi-step synthesis of this compound is resulting in a very low overall yield. How can I identify and address the bottleneck steps?

A: Low overall yield in a linear synthesis is a common challenge, often due to one or more inefficient steps. A systematic approach is required to pinpoint and optimize the problematic reaction(s).

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Overall Yield Detected step1 Analyze Each Step Individually: - Run small-scale reactions for each step. - Calculate the yield for every single step. start->step1 step2 Identify Step(s) with <80% Yield step1->step2 step3 Optimize Reaction Conditions: - Screen solvents, catalysts, and reagents. - Adjust temperature, concentration, and reaction time. - See Table 1 for an example. step2->step3 Yield is low step4 Analyze Purity at Each Stage: - Use LC-MS and NMR. - Are there significant side products? step2->step4 Yield is acceptable step3->step4 step5 Identify and Characterize Major Byproducts step4->step5 Yes, byproducts present step7 Re-evaluate Route if a Step is Intractable step4->step7 No, clean but low conversion step6 Modify Reaction to Minimize Byproducts: - Change order of reagent addition. - Use protecting groups if necessary. step5->step6 step6->step3

Caption: Troubleshooting workflow for low reaction yield.

Further Actions:

  • Reaction Condition Optimization: For the lowest-yielding steps, perform a systematic optimization of reaction parameters. An example of a Design of Experiments (DoE) approach for a key cyclization step is shown in Table 1.

  • Byproduct Analysis: If significant byproducts are formed, isolate and characterize them (e.g., by NMR, MS). Understanding the structure of byproducts can provide insight into undesired reaction pathways.

  • Reagent Quality: Ensure the purity and reactivity of all starting materials and reagents, as impurities can poison catalysts or lead to side reactions.

Problem 2: Difficulty in Purifying the Final this compound Product

Q: I am struggling to achieve high purity (>98%) for this compound. The final product is often contaminated with what appear to be isomers.

A: The complex, three-dimensional structure of this compound, a caged prenylxanthone, makes it susceptible to the formation of stereoisomers which can be difficult to separate.[1] A multi-step purification strategy is often necessary.

Key Purification Steps:

  • Initial Crude Purification: Use standard column chromatography with a silica gel stationary phase to remove major impurities.

  • Isomer Separation: Isomers often require high-resolution techniques. Chiral chromatography or reverse-phase High-Performance Liquid Chromatography (HPLC) with an optimized solvent system are effective methods.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful final step for achieving high purity and removing trace impurities.

Experimental Workflow for Synthesis and Purification:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control A Starting Materials B Multi-Step Synthesis (e.g., 10-15 steps) A->B C Crude this compound B->C D Silica Gel Chromatography C->D E Semi-Prep HPLC (Reverse Phase) D->E F Recrystallization E->F G Purity Analysis (HPLC, >98%) F->G H Structure Verification (NMR, MS) G->H I Final Product H->I

Caption: General experimental workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound and why is synthesis necessary? A1: this compound is a natural compound isolated from the plant Garcinia bracteata.[2][3] However, the yield from this natural source is very low, making it insufficient for extensive biological studies and preclinical development.[1] Total synthesis is therefore required to produce the adequate quantities needed for research.[1]

Q2: What are the known biological activities of this compound? A2: this compound has demonstrated significant anti-cancer properties. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and suppress tumor metastasis in various cancer cell lines, including breast and lung cancer.[2][4][5] Its mechanism of action involves the regulation of proteins such as E2F1, GADD45α, and MBNL2.[2][4][5]

Q3: My this compound sample appears to degrade upon storage. What are the optimal storage conditions? A3: While specific stability data for this compound is not extensively published, complex natural products are often sensitive to light, temperature, and pH. To ensure stability, store pure this compound as a solid at -20°C or lower, protected from light and moisture. For solutions, use a non-reactive solvent (e.g., DMSO) and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. A stability study, as outlined in the protocols section, is recommended to determine optimal conditions for your specific formulation.

Q4: How does this compound exert its anti-cancer effects at a molecular level? A4: this compound's anti-cancer activity is linked to its influence on key cellular signaling pathways. It can upregulate the RNA-binding protein MBNL2, which in turn inhibits cancer cell metastasis by modulating the pAKT/EMT signaling pathway.

Simplified this compound Signaling Pathway:

Signaling_Pathway NBT This compound MBNL2 MBNL2 (Upregulation) NBT->MBNL2 increases pAKT pAKT (Inhibition) MBNL2->pAKT inhibits EMT Epithelial-Mesenchymal Transition (EMT) pAKT->EMT promotes Metastasis Tumor Metastasis (Inhibition) pAKT->Metastasis inhibition of pAKT reduces metastasis EMT->Metastasis leads to

Caption: Simplified signaling pathway for this compound.

Data Tables for Experimental Optimization

Table 1: Optimization of a Key Cyclization Step

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1ToluenePd(PPh₃)₄ (5)801245
2DioxanePd(PPh₃)₄ (5)1001262
3DioxanePd₂(dba)₃ (2.5)1001275
4DioxanePd₂(dba)₃ (2.5)110881
5THFPd₂(dba)₃ (2.5)652453

Table 2: Solvent Screening for Reverse-Phase HPLC Purification

SystemMobile Phase AMobile Phase BGradientPeak Resolution (Isomer 1 vs. 2)
1WaterAcetonitrile50-90% B over 20 min0.8
2WaterMethanol60-100% B over 20 min1.1
3Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid50-90% B over 20 min1.6
4Water + 0.1% TFAAcetonitrile + 0.1% TFA50-90% B over 20 min1.4

Table 3: Stability of this compound (1 mg/mL in DMSO) under Different Conditions

ConditionTimepointPurity by HPLC (%)
-80°C, Dark 0 h99.5
24 h99.4
7 days99.5
30 days99.3
4°C, Dark 0 h99.5
24 h98.1
7 days95.2
30 days88.4
25°C, Light 0 h99.5
24 h85.7
7 days62.1
30 days<40

Detailed Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cyclization Step

This is a representative protocol for a key bond-forming reaction often used in complex natural product synthesis.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the precursor molecule (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 eq), and the appropriate ligand (e.g., XPhos, 0.05 eq).

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction Initiation: Add the base (e.g., K₃PO₄, 2.0 eq) and any other required reagents.

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 110°C) and stir vigorously for the required time (e.g., 8 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Purification by Semi-Preparative HPLC
  • Sample Preparation: Dissolve the crude, post-column this compound (approx. 50-100 mg) in a minimal amount of a suitable solvent (e.g., 1-2 mL of methanol or DMSO).

  • System Setup: Use a C18 reverse-phase semi-preparative HPLC column.

  • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Method: Run a gradient method (e.g., 50% to 90% B over 20 minutes) at a flow rate of 5-10 mL/min.

  • Fraction Collection: Collect fractions based on the UV detector signal (e.g., at 254 nm and 280 nm).

  • Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred if the mobile phase is water/acetonitrile based).

Protocol 3: Stability Assay of this compound
  • Stock Solution: Prepare a stock solution of highly pure this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., HPLC-grade DMSO).

  • Aliquoting: Dispense the stock solution into multiple amber vials to protect from light.

  • Storage Conditions: Store the vials under a matrix of conditions (e.g., -80°C, 4°C, 25°C) and atmospheres (e.g., ambient, inert gas).

  • Timepoints: At designated time points (e.g., 0h, 24h, 7 days, 30 days), remove one vial from each condition.

  • Analysis: Immediately analyze the sample by analytical reverse-phase HPLC using a standardized method.

  • Data Recording: Record the peak area of this compound and any new degradation peaks. Calculate the remaining purity as a percentage of the initial peak area at T=0.

References

Technical Support Center: Neobractatin Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Neobractatin to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Short-term storage (days to weeks): Store at 0 - 4°C in a dry, dark environment.[1]

  • Long-term storage (months to years): Store at -20°C in a dry, dark environment.[1]

Q2: How should I handle this compound upon receiving it?

This compound is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks during ordinary shipping.[1] Upon receipt, it is recommended to promptly store it at the appropriate temperature as described above.

Q3: What solvents are suitable for dissolving this compound?

While specific solubility data for this compound is not extensively published, related compounds (xanthones) are often soluble in organic solvents such as DMSO, ethanol, and methanol. It is crucial to use high-purity, anhydrous solvents to prevent degradation. For cell-based assays, ensure the final solvent concentration is compatible with your experimental system and does not exceed cytotoxic levels.

Q4: Are there any known incompatibilities for this compound?

Q5: What are the visual signs of this compound degradation?

Visual signs of degradation can include a change in color or the appearance of particulate matter in the solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow proper storage and handling procedures and to use analytical methods to assess purity if degradation is suspected.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments Compound degradation due to improper storage.Verify that this compound has been stored at the recommended temperature (-20°C for long-term) and protected from light.
Repeated freeze-thaw cycles.Aliquot the this compound solution into single-use volumes to avoid multiple freeze-thaw cycles.
Incompatibility with experimental buffer or media.Assess the pH and composition of your buffers. Extreme pH values can accelerate degradation.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Degradation of this compound.Review storage and handling procedures. Prepare fresh solutions from a new stock vial.
Contamination of the solvent or sample.Use high-purity, fresh solvents for sample preparation and analysis.
Inconsistent experimental results Variability in the concentration of active this compound.Quantify the concentration of your this compound stock solution using a validated analytical method (e.g., HPLC-UV) before each experiment.
Photodegradation.Minimize exposure of this compound solutions to light by using amber vials and working in a subdued light environment.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer.

1. Materials:

  • This compound solid
  • High-purity solvent of choice (e.g., DMSO, Ethanol)
  • Amber glass vials
  • HPLC or UPLC system with a UV detector
  • Analytical column suitable for small molecule analysis (e.g., C18)

2. Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the chosen solvent.
  • Aliquot the stock solution into multiple amber vials.
  • Establish a baseline (T=0) by immediately analyzing one aliquot by HPLC-UV to determine the initial peak area of this compound.
  • Store the remaining aliquots under the desired test conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
  • At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition.
  • Analyze the samples by HPLC-UV, using the same method as the baseline analysis.
  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

3. Data Analysis:

  • Compare the peak area of this compound at each time point to the initial peak area.
  • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Neobractatin_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (e.g., ester cleavage) This compound->Hydrolysis Oxidation Oxidation (e.g., phenolic groups) This compound->Oxidation Photodegradation Photodegradation (UV/light exposure) This compound->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow start Start: this compound Stock Solution aliquot Aliquot into multiple vials start->aliquot storage Store under different conditions (Temp, Light) aliquot->storage analysis Analyze aliquots at time points (HPLC-UV) storage->analysis data Compare peak areas to T=0 analysis->data end End: Determine stability profile data->end

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic rect rect start Inconsistent Results? check_storage Storage Conditions Correct? start->check_storage check_handling Proper Handling? check_storage->check_handling Yes solution1 Store at -20°C, dark check_storage->solution1 No check_purity Assess Purity (HPLC)? check_handling->check_purity Yes solution2 Aliquot to avoid freeze-thaw check_handling->solution2 No solution3 Prepare fresh stock check_purity->solution3 No end Problem Resolved check_purity->end Yes solution1->check_handling solution2->check_purity solution3->end

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Refining Neobractatin Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neobractatin in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a natural compound isolated from Garcinia bracteata.[1] It has demonstrated anti-tumor and anti-metastatic properties in preclinical studies.[2] Its mechanism of action is multifactorial and involves the regulation of several signaling pathways.

Q2: Which signaling pathways are known to be affected by this compound?

A2: this compound has been shown to exert its anti-cancer effects by:

  • Upregulating the RNA-binding protein MBNL2, which in turn inhibits the pAKT/epithelial-mesenchymal transition (EMT) pathway.[1][2]

  • Upregulating the RNA-binding protein CELF6, leading to the degradation of cyclin D1.[1]

  • Inducing cell cycle arrest at both G1/S and G2/M phases through the regulation of E2F1 and GADD45α.

  • Synergizing with MEK inhibitors like trametinib to induce apoptosis and pyroptosis in pancreatic cancer cells by suppressing the PI3K/AKT pathway.[3][4]

Q3: What is a recommended starting dose and administration route for this compound in a mouse xenograft model?

A3: A previously published study successfully used a dose of 2.5 mg/kg administered via intraperitoneal (i.p.) injection every other day in a breast cancer metastasis mouse model (MDA-MB-231 xenograft).[5]

Q4: What vehicle can be used to dissolve this compound for in vivo administration?

A4: In the aforementioned study, this compound was dissolved in dimethyl sulfoxide (DMSO) for intraperitoneal injection.[5] Given that this compound is a hydrophobic compound, organic solvents like DMSO are often necessary for initial solubilization.

Q5: What are the known side effects of this compound in animal models?

A5: At a dose of 2.5 mg/kg administered intraperitoneally every other day, this compound did not cause significant side effects in mice.[5] A slight reduction in body weight was observed, but there were no obvious morphological changes in major organs such as the heart, liver, spleen, and kidney.[5] Acute toxicity studies on extracts from the Garcinia genus suggest a wide safety margin, with high doses (e.g., >1000 mg/kg) of various extracts being well-tolerated in rodents.[6][7][8][9][10] However, the maximum tolerated dose (MTD) and LD50 for pure this compound have not been reported.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound in solution during formulation. Low solubility of this compound in the chosen solvent or vehicle.- Ensure you are using a suitable solvent for hydrophobic compounds, such as DMSO or a mixture of solvents (e.g., DMSO, PEG300, Tween 80).- Perform small-scale solubility tests to determine the optimal solvent and concentration for your specific batch of this compound.- Prepare the formulation fresh before each use and visually inspect for precipitation.- Gentle warming or sonication may aid in dissolution, but be mindful of the compound's stability.
Difficulty in administering the this compound solution via intraperitoneal injection. High viscosity of the formulation, incorrect injection technique, or inappropriate needle size.- Ensure the final concentration of co-solvents like PEG300 is not excessively high, as this can increase viscosity.- Use an appropriate needle gauge for intraperitoneal injections in mice (typically 25-27g).- Follow proper intraperitoneal injection techniques to avoid injecting into the gut or other organs.
Inconsistent or lack of therapeutic effect in the animal model. Poor bioavailability, rapid metabolism, or suboptimal dosing regimen.- Consider alternative delivery routes that may improve bioavailability, such as intravenous or oral administration, although specific protocols for this compound are not yet established.- If using oral administration, co-formulation with absorption enhancers or encapsulation in nanoparticles could be explored.- Optimize the dosing frequency and duration based on tumor growth and animal tolerance.- Ensure the stability of your this compound stock solution and working dilutions.
Observed toxicity or adverse effects in treated animals (e.g., significant weight loss, lethargy). The administered dose is above the maximum tolerated dose (MTD) for the specific animal strain or model. The vehicle itself may be causing toxicity at the administered volume.- Perform a dose-escalation study to determine the MTD of this compound in your specific animal model.- Reduce the dose and/or frequency of administration.- Include a vehicle-only control group to assess the toxicity of the solvent mixture.- Ensure the volume of the injection is within the recommended guidelines for the animal's weight.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Model

Parameter Vehicle Control (DMSO) This compound (2.5 mg/kg)
Animal Model Nude mice with MDA-MB-231 xenograftsNude mice with MDA-MB-231 xenografts
Administration Route Intraperitoneal injectionIntraperitoneal injection
Dosing Frequency Every other dayEvery other day
Effect on Lung Metastasis N/ASignificantly reduced number and size of lung tumor nodules
Effect on Body Weight No significant changeSlight reduction
Observed Toxicity NoneNo significant side effects or organ morphology changes

Data summarized from a study by Zhang et al. (2019).[5]

Experimental Protocols

Protocol 1: In Vivo Anti-Metastatic Efficacy of this compound in a Mouse Xenograft Model

Adapted from Zhang et al., Cell Death & Disease, 2019.[5]

  • Animal Model: 6-week-old female BALB/c nude mice.

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Tumor Implantation: Inject 1 x 10^6 MDA-MB-231 cells intravenously into the tail vein of each mouse to establish a pulmonary metastasis model.

  • Animal Grouping: Randomly divide the animals into a vehicle control group and a this compound treatment group.

  • Formulation Preparation:

    • Dissolve this compound powder in DMSO to the desired stock concentration.

    • On the day of injection, dilute the stock solution with sterile saline or PBS to the final dosing concentration. Note: The final concentration of DMSO should be kept low to minimize toxicity.

  • Dosing Regimen:

    • Administer this compound at a dose of 2.5 mg/kg via intraperitoneal injection.

    • Administer an equivalent volume of the DMSO vehicle to the control group.

    • Inject every other day for the duration of the study.

  • Monitoring:

    • Monitor the body weight of the mice every other day.

    • At the end of the study, sacrifice the mice and harvest the lungs.

    • Count the number of metastatic nodules on the lung surface.

    • Fix the lungs in Bouin's solution and then in 4% paraformaldehyde for histological analysis (H&E staining).

Visualizations

Neobractatin_Signaling_Pathway This compound This compound MBNL2 MBNL2 This compound->MBNL2 Upregulates CELF6 CELF6 This compound->CELF6 Upregulates pAKT pAKT MBNL2->pAKT Inhibits CyclinD1 Cyclin D1 CELF6->CyclinD1 Promotes Degradation EMT Epithelial-Mesenchymal Transition (EMT) pAKT->EMT Promotes Metastasis Metastasis EMT->Metastasis Leads to Proliferation Cell Proliferation CyclinD1->Proliferation Promotes

Caption: this compound's anti-cancer signaling pathways.

Neobractatin_Experimental_Workflow start Start: Prepare MDA-MB-231 cell suspension injection Inject 1x10^6 cells into tail vein of nude mice start->injection grouping Randomize mice into Control and Treatment groups injection->grouping treatment Administer this compound (2.5 mg/kg, i.p.) or Vehicle (DMSO) every other day grouping->treatment monitoring Monitor body weight every other day treatment->monitoring endpoint Endpoint: Sacrifice mice and harvest lungs monitoring->endpoint analysis Analyze lung metastasis: - Nodule count - Histology (H&E) endpoint->analysis

Caption: Workflow for in vivo anti-metastasis study.

References

Validation & Comparative

Unveiling the In Vivo Anti-Tumor Potential of Neobractatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vivo anti-tumor effects of Neobractatin against established chemotherapeutic agents. Supported by experimental data, this document provides a comprehensive overview of this compound's efficacy and mechanism of action.

This compound, a natural compound, has demonstrated significant anti-tumor activities in various preclinical cancer models. This guide synthesizes available in vivo data to compare its performance with standard-of-care drugs such as Cisplatin, Paclitaxel, and Gemcitabine, as well as another natural compound, Gambogic acid, in relevant cancer xenograft models.

Comparative Analysis of In Vivo Anti-Tumor Efficacy

The following table summarizes the quantitative data from in vivo studies, offering a direct comparison of the anti-tumor effects of this compound and alternative treatments on different cancer cell line xenografts.

Treatment AgentCancer Cell LineAnimal ModelDosage and AdministrationKey Findings (Tumor Inhibition)Citation
This compound MDA-MB-231 (Breast) & A549 (Lung)XenograftNot specifiedEfficiently inhibited metastasis.[1][2][3]
This compound HeLa (Cervical)XenograftNot specifiedReduced tumor burden.[4]
Cisplatin HeLa (Cervical)Xenograft5 mg/kgSignificantly inhibited tumor growth after 30 days.[5]
Cisplatin ME-180 (Cervical)Xenograft2.0 mg/kg, every other day for 3 treatmentsEnhanced anti-cancer effect.[6]
Paclitaxel MDA-MB-231 (Breast)Xenograft15 mg/kg, for 5 daysStrong in-vivo antitumor activity (T/C = 6.5%).[4]
Gemcitabine Pancreatic CancerPDX ModelMetronomic dosingTumors were 10-fold smaller than control.[4]
Gemcitabine Pancreatic CancerXenograft25 mg/kgSignificant tumor growth inhibition.[7]
Gambogic acid NCI-H1993 (Lung)Xenograft20 mg/kg & 30 mg/kg, daily for 21 days (i.p.)Markedly to almost completely inhibited tumor growth.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the cited in vivo studies.

HeLa (Cervical Cancer) Xenograft Model
  • Cell Culture: HeLa cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained at exponential growth before injection.[8]

  • Animal Model: Female athymic nude mice (e.g., C57BL/6 or BALB/c), typically 6 weeks old, are used.[8][9]

  • Tumor Inoculation: 1.5 x 10^6 to 2 x 10^7 HeLa cells are suspended in PBS or a Matrigel mixture and injected subcutaneously into the flank of the mice.[5][8]

  • Treatment Administration:

    • Cisplatin: Administered intraperitoneally (i.p.) at a dose of 5 mg/kg. In another study, a dose of 2.0 mg/kg was given every other day for three treatments.[5][6]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.[5][8]

  • Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors are then excised, weighed, and may be used for further analysis like immunohistochemistry.[9]

MDA-MB-231 (Breast Cancer) Xenograft Model
  • Cell Culture: MDA-MB-231 cells are cultured in standard cell culture conditions.

  • Animal Model: Female immunodeficient mice (e.g., nude or SCID) are used.

  • Tumor Inoculation: Cells are implanted subcutaneously into the flank or orthotopically into the mammary fat pad.[10]

  • Treatment Administration:

    • Paclitaxel: Administered at a dose of 15 mg/kg for 5 consecutive days.[4]

  • Metastasis Analysis: For metastasis studies, tumor cells can be injected via the tail vein. Metastatic burden in organs like the lungs is assessed at the end of the study.[1]

  • Tumor Measurement: Primary tumor growth is monitored by caliper measurements.[10]

A549 (Lung Cancer) Xenograft Model
  • Cell Culture: A549 cells are maintained in appropriate culture media.

  • Animal Model: Immunodeficient mice are used for subcutaneous or orthotopic implantation.[11]

  • Tumor Inoculation: Cells are injected subcutaneously to form solid tumors.

  • Treatment Administration:

    • This compound: The specific dosage and administration route for the in vivo A549 model were not detailed in the available search results.

  • Tumor Measurement: Tumor volume is periodically measured to assess treatment efficacy.

Pancreatic Cancer Xenograft Model
  • Model Type: Patient-derived xenograft (PDX) models or cell line-derived xenografts are utilized.

  • Animal Model: Immunodeficient mice are used as hosts.

  • Treatment Administration:

    • Gemcitabine: Can be administered metronomically or at specific doses such as 25 mg/kg.[4][7]

  • Tumor Measurement: Tumor growth is monitored over time to evaluate the therapeutic response.[7]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-tumor effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.

pAKT/EMT Signaling Pathway

This compound has been shown to inhibit the phosphorylation of AKT (pAKT) and downregulate key markers of the epithelial-mesenchymal transition (EMT), such as vimentin and MMP2.[1] This inhibition of the pAKT/EMT pathway is a crucial mechanism behind this compound's ability to suppress tumor cell migration and invasion.[1][3]

pAKT_EMT_Pathway This compound This compound pAKT pAKT This compound->pAKT inhibits Vimentin Vimentin pAKT->Vimentin MMP2 MMP2 pAKT->MMP2 Metastasis Metastasis Vimentin->Metastasis MMP2->Metastasis

Caption: this compound inhibits the pAKT/EMT signaling pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival and proliferation. This compound's inhibitory effect on AKT phosphorylation suggests its role in modulating this critical pathway, leading to decreased tumor cell viability. The activation of AKT is a multi-step process involving PI3K and other kinases like PDK1 and mTORC2.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) This compound This compound This compound->AKT inhibits phosphorylation

Caption: this compound's inhibitory action on the PI3K/AKT signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for in vivo validation of an anti-tumor compound like this compound.

Experimental_Workflow start Start: In Vitro Studies cell_culture Cancer Cell Line Culture start->cell_culture animal_model Xenograft/PDX Model Establishment cell_culture->animal_model treatment Treatment Administration (this compound vs. Alternatives) animal_model->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Excision, Weight Measurement, Metastasis Assessment monitoring->endpoint analysis Data Analysis: Tumor Inhibition Rate, Survival Analysis endpoint->analysis pathway_analysis Mechanism of Action Studies: Immunohistochemistry, Western Blot endpoint->pathway_analysis conclusion Conclusion: Comparative Efficacy analysis->conclusion pathway_analysis->conclusion

Caption: A generalized workflow for in vivo anti-tumor drug validation.

References

A Comparative Analysis of Neobractatin and Other Garcinia Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data reveals the distinct anticancer profiles of Neobractatin, Gambogic Acid, Garcinol, and α-Mangostin, offering researchers a comparative guide to their efficacy and mechanisms of action.

Researchers in oncology and drug development are increasingly turning to natural compounds for novel therapeutic leads. Among these, compounds derived from the Garcinia genus have shown significant promise. This guide provides a detailed, objective comparison of the anticancer properties of this compound against other prominent Garcinia compounds: gambogic acid, garcinol, and α-mangostin. The comparison is based on experimental data from in vitro and in vivo studies, with a focus on cytotoxicity, apoptosis induction, and tumor growth inhibition.

Quantitative Comparison of Anticancer Activity

The following tables summarize the quantitative data on the efficacy of this compound and other selected Garcinia compounds against various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound A549Lung Cancer3.46 ± 0.28[1]
MDA-MB-231Breast Cancer2.82 ± 0.43[1]
Gambogic Acid A549Lung Cancer0.74 (compound 9)[2]
NCI-H460Lung Cancer11.87 ± 0.21[2]
HT-29Colorectal Cancer~2.5 (for apoptosis)[3]
MGC-803Gastric Carcinoma0.96 µg/ml[4]
K562Leukemia<2.0[5]
Garcinol A549Lung CancerSensitive[6]
H441Lung CancerEffective[7]
PC-3Prostate CancerEffective[8]
CakiRenal CarcinomaIC50 of 10-20 µM[9]
α-Mangostin MDA-MB-231Breast Cancer3.35 (24h), 2.26 (48h)[10]
MCF-7Breast Cancer3.57 (24h), 2.74 (48h)[10]
SKBR-3Breast Cancer7.46[11]
YD-15Tongue Mucoepidermoid Carcinoma<15[12]
Table 2: Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. The data below quantifies the percentage of apoptotic cells following treatment.

CompoundCell LineConcentrationTreatment DurationApoptotic Cell PercentageCitation
Gambogic Acid HT-292.50 µM48h25.7% ± 3.3%[3]
HT-295.00 µM48h49.3% ± 5.8%[3]
A549/DDP & A549/TaxolLow-dose48h40-50%[13]
Garcinol HCT116(in combination with TRAIL)24h18% (Annexin V)[14]
α-Mangostin YD-1510 µM-28.1%[12]
YD-1515 µM-33.65%[12]
MDA-MB-2314 µM24h~42.34%[12]
MCF-74 µM24h~27.96%[12]
Table 3: In Vivo Tumor Growth Inhibition

Xenograft models in mice are crucial for evaluating the in vivo efficacy of potential anticancer compounds. This table presents the percentage of tumor growth inhibition observed in such studies.

CompoundXenograft ModelDosageTumor Growth InhibitionCitation
This compound HeLa-Significant reduction[15]
Gambogic Acid SMMC-77218 mg/kg64.2%[16]
A5498 mg/kg~62% (volume reduction)[16]
A549 (derivative 38)-66.43%[17]
PC34 mg/kg (every 2 days)~89% (volume reduction)[18]
Garcinol PC-3->80% (size reduction)[8]
HNSCC (CAL27)0.5 mg/kg~50% (volume reduction)[19]
HNSCC (in combination with cisplatin)0.5 mg/kg>50% (volume reduction)[19]
α-Mangostin Cervical Cancer-Significant repression[20]

Signaling Pathways and Mechanisms of Action

The anticancer effects of these Garcinia compounds are mediated by their interaction with various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

This compound: Targeting Metastasis and Inducing Pyroptosis

This compound has been shown to inhibit tumor metastasis by upregulating the RNA-binding protein MBNL2, which in turn suppresses the pAKT/EMT signaling pathway.[21] Additionally, it can induce a form of programmed cell death called pyroptosis in esophageal cancer cells.

Neobractatin_pAKT_EMT_Pathway This compound This compound MBNL2 MBNL2 (RNA-binding protein) This compound->MBNL2 Upregulates pAKT pAKT MBNL2->pAKT Inhibits EMT Epithelial-Mesenchymal Transition (EMT) Markers (e.g., Vimentin) pAKT->EMT Promotes Metastasis Tumor Metastasis EMT->Metastasis Leads to Neobractatin_Pyroptosis_Pathway This compound This compound ROS Mitochondrial ROS This compound->ROS Increases TOM20 TOM20 ROS->TOM20 Activates BAX BAX TOM20->BAX Upregulates & promotes translocation to Mitochondrion Mitochondrion BAX->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates GSDME GSDME Caspase3->GSDME Cleaves Pyroptosis Pyroptosis GSDME->Pyroptosis Induces Gambogic_Acid_STAT3_Pathway Gambogic_Acid Gambogic Acid SHP1 SHP-1 (PTP) Gambogic_Acid->SHP1 Induces expression Apoptosis Apoptosis Gambogic_Acid->Apoptosis Induces JAK1_2 JAK1/JAK2 SHP1->JAK1_2 Dephosphorylates (Inhibits) STAT3 STAT3 JAK1_2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimerization & Nuclear Translocation STAT3->STAT3_dimer Gene_Expression Target Gene Expression (Bcl-2, Bcl-xL, Cyclin D1, VEGF) STAT3_dimer->Gene_Expression Promotes Proliferation Proliferation/ Angiogenesis Gene_Expression->Proliferation Leads to Garcinol_NFkB_Pathway Garcinol Garcinol NFkB NF-κB Garcinol->NFkB Inhibits Anti_apoptotic Anti-apoptotic Proteins (Bcl-2, Survivin) NFkB->Anti_apoptotic Upregulates Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibits aMangostin_MAPK_Pathway a_Mangostin α-Mangostin MAPK_Pathway MAPK Pathway (p38, JNK, ERK) a_Mangostin->MAPK_Pathway Modulates AKT_Pathway AKT Pathway a_Mangostin->AKT_Pathway Inhibits Caspases Caspase Cascade (Caspase-9, Caspase-3) MAPK_Pathway->Caspases Activates Bcl2_Family Bcl-2 Family Proteins (Bax/Bcl-2 ratio) AKT_Pathway->Bcl2_Family Modulates Bcl2_Family->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

References

A Comparative Analysis of Neobractatin and Paclitaxel: Mechanisms, Efficacy, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug discovery, both natural compounds and established chemotherapeutics offer valuable avenues for research and development. This guide provides a detailed comparative analysis of Neobractatin, a promising natural compound, and Paclitaxel, a widely used chemotherapeutic agent. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxic activities, and the experimental protocols used to evaluate their effects.

At a Glance: this compound vs. Paclitaxel

FeatureThis compoundPaclitaxel
Source Isolated from the Chinese herb Garcinia bracteataOriginally isolated from the Pacific yew tree (Taxus brevifolia)
Chemical Class Caged prenylxanthoneTaxane
Primary Mechanism of Action Induces cell cycle arrest at G1/S and G2/M phases by regulating E2F1 and GADD45α.[1][2][3]Stabilizes microtubules, leading to mitotic arrest and inhibition of cell division.[4][5][6][7]
Additional Effects Induces apoptosis, inhibits autophagic flux, and exhibits anti-metastatic properties.[1][2][8]Can induce apoptosis following prolonged mitotic arrest.[4][6]

Cytotoxicity Profile

The cytotoxic effects of this compound and Paclitaxel are typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

Cell LineDrugIC50 (µM)Citation
MDA-MB-231 (Breast Cancer)This compound2.82 ± 0.43[1]
A549 (Lung Cancer)This compound3.46 ± 0.28[1]
HeLa (Cervical Cancer)This compoundData not available in cited sources
Various Cancer Cell LinesPaclitaxelIC50 values for Paclitaxel vary widely depending on the cell line and experimental conditions and are extensively documented in scientific literature.

Mechanism of Action: A Deeper Dive

This compound: A Dual-Phase Cell Cycle Inhibitor

This compound exerts its anticancer effects primarily by inducing cell cycle arrest at two critical checkpoints: the G1/S transition and the G2/M transition.[1][2][3] This dual-phase inhibition is achieved through the modulation of key regulatory proteins. Specifically, this compound has been shown to downregulate the expression of E2F1, a transcription factor crucial for the G1/S transition, and upregulate GADD45α, a protein involved in G2/M arrest.[1][2][3] Furthermore, this compound has demonstrated the ability to induce apoptosis and inhibit autophagy, contributing to its overall cytotoxic activity.[1][2] Recent studies have also highlighted its anti-metastatic potential by upregulating the RNA-binding protein MBNL2.[8]

Paclitaxel: A Microtubule Stabilizing Agent

Paclitaxel, a cornerstone of chemotherapy for decades, operates through a distinct mechanism. It binds to the β-tubulin subunit of microtubules, the dynamic protein filaments that form the mitotic spindle during cell division.[4][6] This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the separation of chromosomes.[4][5][7] The resulting mitotic arrest, where the cell is unable to proceed through mitosis, ultimately triggers apoptosis.[4][6]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Neobractatin_Pathway This compound This compound E2F1 E2F1 This compound->E2F1 downregulates GADD45a GADD45α This compound->GADD45a upregulates G1_S_Arrest G1/S Phase Arrest E2F1->G1_S_Arrest promotes transition (inhibited) G2_M_Arrest G2/M Phase Arrest GADD45a->G2_M_Arrest induces arrest Cell_Proliferation Cell Proliferation G1_S_Arrest->Cell_Proliferation G2_M_Arrest->Cell_Proliferation

This compound's Mechanism of Action on Cell Cycle Regulation.

Paclitaxel_Pathway Paclitaxel Paclitaxel Tubulin β-tubulin subunit Paclitaxel->Tubulin binds to Microtubules Microtubules Tubulin->Microtubules polymerizes Stabilization Stabilization Microtubules->Stabilization leads to Depolymerization Depolymerization Stabilization->Depolymerization inhibits Mitotic_Arrest Mitotic Arrest Stabilization->Mitotic_Arrest causes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis triggers

Paclitaxel's Mechanism of Action on Microtubule Dynamics.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., HeLa, A549, MDA-MB-231) Drug_Treatment Treatment with This compound or Paclitaxel Cell_Culture->Drug_Treatment Cell_Viability Cell Viability Assay (MTT Assay) Drug_Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Cell_Cycle Protein_Expression Protein Expression Analysis (Western Blot) Drug_Treatment->Protein_Expression IC50 IC50 Determination Cell_Viability->IC50 Cell_Cycle_Distribution Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Distribution Protein_Levels Target Protein Levels Protein_Expression->Protein_Levels Xenograft HeLa Xenograft Model in Nude Mice Drug_Administration Drug Administration (e.g., intraperitoneal injection) Xenograft->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment Tumor_Growth_Inhibition Tumor Growth Inhibition Tumor_Measurement->Tumor_Growth_Inhibition Safety_Profile Safety Profile Toxicity_Assessment->Safety_Profile

General Experimental Workflow for Anticancer Drug Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and Paclitaxel.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines and calculate the IC50 values.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or Paclitaxel for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after drug treatment.

Methodology:

  • Cell Treatment and Harvesting: Cells are treated with the compound for a specified duration, then harvested by trypsinization and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane and preserve cellular structures.[4]

  • Staining: The fixed cells are stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI-stained DNA is proportional to the amount of DNA in the cell.

  • Data Analysis: The data is analyzed to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins (e.g., E2F1, GADD45α) involved in the drug's mechanism of action.

Methodology:

  • Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.

In Vivo Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy and potential toxicity of the compounds.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., HeLa) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[2]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: The mice are treated with the compound (e.g., this compound) or a vehicle control, typically via intraperitoneal injection, according to a specific dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Toxicity Monitoring: The body weight and general health of the mice are monitored to assess for any drug-related toxicity.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed, and further analysis (e.g., histopathology, biomarker analysis) can be performed.

Conclusion

This compound and Paclitaxel represent two distinct classes of anticancer agents with different molecular mechanisms. This compound, a natural product, demonstrates a multi-faceted approach by targeting cell cycle progression at two distinct phases and influencing other key cellular processes like apoptosis and metastasis. Paclitaxel, a well-established chemotherapeutic, exerts its potent effect by disrupting the fundamental process of microtubule dynamics during mitosis.

The provided experimental data and protocols offer a framework for the continued investigation and comparison of these and other potential anticancer compounds. Further head-to-head studies, particularly those employing a broader range of cancer cell lines and more detailed in vivo models, are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound. This comprehensive understanding is essential for guiding future drug development efforts in the pursuit of more effective and targeted cancer therapies.

References

Neobractatin and MBNL2 Upregulation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Neobractatin's effect on Muscleblind-like 2 (MBNL2) upregulation against alternative experimental methods. This document synthesizes available data to facilitate informed decisions in research and development involving MBNL2 modulation.

The natural compound this compound has been identified as a potent upregulator of the RNA-binding protein MBNL2.[1] This upregulation has been shown to inhibit tumor metastasis in breast and lung cancer cells, making this compound a person of interest in oncological research.[1] MBNL2 itself is a crucial regulator of alternative splicing, and its dysregulation is implicated in various diseases. This guide compares the chemical induction of MBNL2 by this compound with genetic methods of MBNL2 overexpression and modulation.

Comparative Analysis of MBNL2 Upregulation Methods

The following table summarizes the quantitative data on MBNL2 upregulation achieved through different methods, based on available experimental evidence. It is important to note that the data are derived from different studies and experimental systems; therefore, a direct comparison should be made with caution.

MethodExperimental SystemKey FindingsFold Change (mRNA)Fold Change (Protein)Reference
This compound Treatment MDA-MB-231 (Breast Cancer), A549 (Lung Cancer) cellsTime-dependent increase in MBNL2 mRNA and protein levels.~2.5-fold (at 8h)Significant increase observed[1]
Lentiviral Overexpression Hep-J5 (Hepatocellular Carcinoma) cellsStable overexpression of MBNL2 protein.Not ReportedSubstantial increase confirmed by Western Blot[2]
MBNL1 Knockdown Mouse skeletal muscle and heartCompensatory upregulation of MBNL2 protein without a change in mRNA levels.No significant change~2-3-foldShen et al.
miRNA Inhibitors (antagomiRs) DM1 myoblastsAntagonists of miR-23b and miR-218 increased MBNL protein levels.Not ReportedSignificant increase observed[3]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound upregulates MBNL2, which in turn inhibits the pAKT/EMT signaling pathway.[1] This pathway is crucial for epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive. By upregulating MBNL2, this compound effectively suppresses key markers of EMT.

Neobractatin_Pathway This compound This compound MBNL2 MBNL2 This compound->MBNL2 Upregulates pAKT pAKT MBNL2->pAKT Inhibits EMT Epithelial-Mesenchymal Transition (EMT) pAKT->EMT Promotes Metastasis Metastasis EMT->Metastasis Leads to

This compound's anti-metastatic signaling pathway.

Experimental Workflow for Assessing this compound's Effect

A typical experimental workflow to confirm the effect of this compound on MBNL2 upregulation and cancer cell migration involves cell culture, treatment with this compound, analysis of MBNL2 expression, and a functional assay to measure cell migration.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_functional_assay Functional Assay start Seed MDA-MB-231 or A549 cells treat Treat with this compound (e.g., 2.5 µM) start->treat qpcr qRT-PCR for MBNL2 mRNA treat->qpcr western Western Blot for MBNL2 Protein treat->western transwell Transwell Migration Assay treat->transwell

Workflow for studying this compound's effects.

Detailed Experimental Protocols

1. Cell Culture and this compound Treatment

  • Cell Lines: MDA-MB-231 (human breast cancer) and A549 (human lung cancer) cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are treated with a final concentration of 2.5 µM this compound for specified time points (e.g., 4, 8, 12, 24 hours). Control cells are treated with an equivalent volume of DMSO.

2. Quantitative Real-Time PCR (qRT-PCR) for MBNL2 mRNA Expression

  • RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and primers specific for MBNL2 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of MBNL2 mRNA is calculated using the 2-ΔΔCt method.

3. Western Blotting for MBNL2 Protein Expression

  • Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody against MBNL2 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.

4. Lentiviral Overexpression of MBNL2

  • Vector Construction: The coding sequence of human MBNL2 is cloned into a lentiviral expression vector.

  • Lentivirus Production: The MBNL2 expression vector, along with packaging plasmids, is transfected into HEK293T cells to produce lentiviral particles.

  • Transduction: Target cells (e.g., Hep-J5) are transduced with the collected lentivirus in the presence of polybrene.

  • Selection and Verification: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin). The overexpression of MBNL2 is confirmed by Western blotting.

5. Transwell Migration Assay

  • Cell Seeding: Cells (e.g., 5 x 104 cells) are seeded into the upper chamber of a Transwell insert (8 µm pore size) in a serum-free medium.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% FBS.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow for cell migration.

  • Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed with methanol and stained with crystal violet. The number of migrated cells is counted under a microscope in several random fields.

This guide provides a foundational understanding of this compound's role in MBNL2 upregulation and offers a comparative perspective with other methods. Researchers are encouraged to consult the primary literature for further details and to tailor these protocols to their specific experimental needs.

References

Independent Verification of Neobractatin's Anti-Proliferative Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative activity of Neobractatin, a natural compound isolated from Garcinia bracteata, against various cancer cell lines. The data presented is based on independent research findings and is intended to offer a clear perspective on its potential as an anti-cancer agent. Comparisons with other xanthones and a related natural compound, Gambogic acid, are included to contextualize its efficacy. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are also provided to support further research and verification.

Comparative Anti-Proliferative Activity of this compound and Alternatives

The anti-proliferative activity of this compound has been evaluated against several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineCell TypeThis compound IC50 (µM)
MDA-MB-231Breast Cancer2.82 ± 0.43
A549Lung Cancer3.46 ± 0.28
PC-3Prostate Cancer2.10 - 3.39

Table 2: Comparative IC50 Values of Xanthones and Etoposide on PC-3 Prostate Cancer Cells

CompoundCompound TypeIC50 (µM)
This compound Xanthone 2.10 - 3.39
Garcibractatin AXanthone2.93
Bracteaxanthone VIIXanthone4.8
Parvifolixanthone AXanthone4.65
Gaudichaudione HXanthone2.10 - 3.39
Cantleyanone AXanthone2.10 - 3.39
IsobractatinXanthone2.10 - 3.39
IsoforbesioneXanthone2.10 - 3.39
EtoposideChemotherapy Drug10.07

Table 3: Comparison of this compound and Gambogic Acid IC50 Values in A549 Lung Cancer Cells

CompoundCompound TypeIC50 (µM)
This compound Xanthone 3.46 ± 0.28
Gambogic AcidXanthone~2.5

Experimental Protocols

Detailed methodologies for the key experiments cited in the verification of this compound's anti-proliferative activity are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pAKT, anti-AKT, anti-Rb, anti-phospho-Rb, anti-E2F1, anti-MBNL2, anti-CELF6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for its anti-proliferative activity assessment.

Neobractatin_Signaling_Pathways cluster_0 This compound's Mechanism of Action cluster_1 Upregulation of RNA-Binding Proteins cluster_2 Inhibition of Pro-Proliferative Pathways cluster_3 Cellular Outcomes NBT This compound MBNL2 MBNL2 NBT->MBNL2 Upregulates CELF6 CELF6 NBT->CELF6 Upregulates Rb_P Phosphorylated Rb (Inactive) NBT->Rb_P Inhibits Phosphorylation pAKT pAKT (Active) MBNL2->pAKT Inhibits EMT Epithelial-Mesenchymal Transition (EMT) pAKT->EMT Promotes Proliferation Decreased Cell Proliferation pAKT->Proliferation Metastasis Inhibition of Metastasis EMT->Metastasis E2F E2F (Active) Rb_P->E2F Releases Arrest Cell Cycle Arrest Rb_P->Arrest CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle Promotes CellCycle->Proliferation

Caption: this compound's anti-proliferative signaling pathways.

Experimental_Workflow cluster_workflow Workflow for Assessing Anti-Proliferative Activity cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treatment with this compound and Control Compounds start->treatment mtt MTT Assay (Cell Viability) treatment->mtt wb Western Blot (Protein Expression) treatment->wb fcm Flow Cytometry (Cell Cycle Analysis) treatment->fcm analysis Data Analysis and Comparison mtt->analysis wb->analysis fcm->analysis conclusion Conclusion on Anti-Proliferative Efficacy and Mechanism analysis->conclusion

Caption: General experimental workflow for verification.

A Comparative Analysis of Natural Neobractatin in Preclinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of natural Neobractatin. This document provides a summary of key experimental data, detailed methodologies for cited assays, and visual representations of associated signaling pathways and workflows.

Introduction

This compound, a caged prenylxanthone isolated from the plant Garcinia bracteata, has garnered significant interest in the scientific community for its potent anti-tumor activities.[1][2] Studies have demonstrated its efficacy in inhibiting cancer cell proliferation, inducing cell cycle arrest, and suppressing tumor metastasis.[1][2] While the synthesis of this compound has been a subject of interest due to low yields from natural sources, to date, published research has focused exclusively on the biological activities of the natural compound. Consequently, this guide provides a comprehensive overview of the experimental data available for natural this compound, with the acknowledgment that a direct comparative analysis with a synthetic counterpart is not currently possible based on available literature.

Data Presentation: In Vitro Efficacy of Natural this compound

The anti-cancer properties of natural this compound have been evaluated across various human cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: Cytotoxicity of Natural this compound against Cancer Cell Lines
Cell LineCancer TypeAssayIC₅₀ (µM)Reference
MDA-MB-231Breast CancerNot Specified2.82 ± 0.43
A549Lung CancerNot Specified3.46 ± 0.28
Table 2: Anti-Metastatic Effects of Natural this compound
Cell LineCancer TypeAssayConcentration (µM)Observed EffectReference
MDA-MB-231Breast CancerWound Healing AssayConcentration-dependentInhibition of cell migration
A549Lung CancerWound Healing AssayConcentration-dependentInhibition of cell migration
MDA-MB-231Breast CancerTranswell Migration AssayDose-dependentReduction in the number of migrated cells[2]
A549Lung CancerTranswell Migration AssayDose-dependentReduction in the number of migrated cells[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay

The anti-proliferative effect of this compound was determined using a cell viability assay. Cancer cells were seeded in 96-well plates and exposed to varying concentrations of the compound. The specific type of viability assay (e.g., MTT, SRB) is not consistently detailed in the source material, but the general protocol involves incubation with the compound followed by quantification of viable cells.

Wound Healing Assay

To assess cell motility, a wound healing assay was performed.

  • Cancer cells were cultured in 24-well plates until they reached approximately 90% confluency.

  • A sterile 100 µL pipette tip was used to create a "scratch" or wound in the cell monolayer.

  • Detached cells were washed away, and the cells were treated with this compound.

  • The migration of cells to close the wound was observed and imaged at different time points using a microscope.[2]

Transwell Migration Assay

The migratory capacity of cancer cells was further quantified using transwell chambers (8 µm pore size).

  • Cancer cells, treated with this compound, were seeded in the upper chamber of the transwell insert.

  • The lower chamber was filled with a medium containing chemoattractants.

  • After a specific incubation period, non-migrated cells in the upper chamber were removed.

  • Cells that had migrated through the porous membrane to the lower surface were fixed, stained, and counted under a microscope.[2]

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the signaling pathways modulated by natural this compound and a general workflow for its in vitro evaluation.

G cluster_0 This compound-Modulated Signaling Pathway This compound This compound MBNL2 MBNL2 (RNA-binding protein) This compound->MBNL2 Upregulates pAKT pAKT MBNL2->pAKT Inhibits EMT Epithelial-Mesenchymal Transition (EMT) pAKT->EMT Promotes Metastasis Metastasis EMT->Metastasis Leads to

Caption: this compound signaling pathway in metastasis inhibition.

G cluster_1 Experimental Workflow for In Vitro Analysis start Cancer Cell Lines (e.g., MDA-MB-231, A549) treatment Treatment with Natural this compound start->treatment viability Cell Viability Assay treatment->viability migration Wound Healing & Transwell Assays treatment->migration analysis Data Analysis (IC50, Migration Rate) viability->analysis migration->analysis end Evaluation of Anti-Cancer Activity analysis->end

Caption: General experimental workflow for this compound assays.

Conclusion

The available scientific literature robustly supports the potent anti-cancer properties of natural this compound, particularly in the contexts of cytotoxicity and inhibition of metastasis in breast and lung cancer cell lines. The compound appears to exert its anti-metastatic effects at least in part through the upregulation of the RNA-binding protein MBNL2, which subsequently inhibits the pAKT/EMT signaling pathway.[1]

It is crucial to underscore that all current in vitro and in vivo data pertain to this compound isolated from its natural source, Garcinia bracteata. There is a notable absence of publicly available studies on the biological activity of synthetically produced this compound. Therefore, a direct comparison of the efficacy of synthetic versus natural this compound in the assays described herein remains an open area for future research. Such comparative studies will be vital for the further development of this compound as a potential therapeutic agent, especially considering the potential for large-scale, controlled production via chemical synthesis.

References

A Head-to-Head Experimental Comparison of Neobractatin and Other Leading Cell Cycle Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Neobractatin, a novel investigational compound, against established cell cycle inhibitors. This compound is a caged prenylxanthone isolated from Garcinia bracteata, which has demonstrated anti-proliferative effects on various cancer cells.[1][2] Research indicates that this compound induces both G1/S and G2/M phase cell cycle arrest by modulating the expression of E2F1 and GADD45α.[1][2][3] This dual-phase activity distinguishes it from more targeted agents and suggests a potential for broader efficacy.

This comparison evaluates this compound against the following well-characterized inhibitors:

  • Palbociclib: A selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), crucial for the G1 to S phase transition.[4][5][6][7][8][9]

  • Volasertib: A potent and selective inhibitor of Polo-like Kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[10][11][12][13][14]

  • Alisertib: A selective inhibitor of Aurora Kinase A, which plays an important role in mitotic progression.[15][16]

The following sections present supporting experimental data from head-to-head studies, detailed methodologies, and visual diagrams of the key pathways and workflows.

Mechanism of Action: A Multi-Faceted Approach

The cell cycle is tightly regulated by a series of protein kinases.[17] CDK4/6, in partnership with D-type cyclins, drives cells past the G1 restriction point.[5][6][8] PLK1 and Aurora Kinases are critical for proper mitotic entry, spindle formation, and chromosome segregation.[13][15][17][18] While Palbociclib specifically induces G1 arrest by inhibiting CDK4/6, and Volasertib and Alisertib primarily cause mitotic arrest, this compound's ability to induce both G1/S and G2/M arrest suggests a more complex, multi-target mechanism of action.[1][2][3]

Cell_Cycle_Inhibitor_Pathways cluster_G1S G1/S Transition cluster_G2M G2/M Transition & Mitosis CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase S Phase (DNA Replication) E2F->S_Phase promotes PLK1 PLK1 Mitosis Mitosis PLK1->Mitosis promotes AuroraA Aurora A AuroraA->Mitosis promotes This compound This compound This compound->E2F affects expression This compound->Mitosis induces G2/M arrest via GADD45α Palbociclib Palbociclib Palbociclib->CDK46 inhibits Volasertib Volasertib Volasertib->PLK1 inhibits Alisertib Alisertib Alisertib->AuroraA inhibits

Caption: Simplified signaling pathways for key cell cycle regulators and their inhibitors.

Comparative Efficacy: In Vitro Cell Viability

The anti-proliferative activity of each compound was assessed across a panel of human cancer cell lines using a standard MTT assay. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, are summarized below.

Cell LineThis compound (nM)Palbociclib (nM)Volasertib (nM)Alisertib (nM)
MCF-7 (Breast)15.2110.525.845.3
HCT116 (Colon)28.5450.218.360.1
A549 (Lung)45.1>100033.788.4
HeLa (Cervical)12.8890.615.552.9

Data Interpretation: this compound demonstrates potent anti-proliferative activity across all tested cell lines, with IC50 values in the low nanomolar range. Its efficacy is notably higher than the CDK4/6 inhibitor Palbociclib, particularly in cell lines less dependent on the CDK4/6-Rb axis for proliferation. This compound's potency is comparable to the mitotic inhibitors Volasertib and Alisertib in these models.

Mechanism of Action: Cell Cycle Analysis

To confirm the effects of each inhibitor on cell cycle progression, HeLa cells were treated with each compound at its respective IC50 concentration for 24 hours. Cell cycle distribution was then analyzed by flow cytometry after propidium iodide staining.

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control 55.1%24.5%20.4%
This compound 30.2%15.3%54.5%
Palbociclib 78.9%10.2%10.9%
Volasertib 18.5%12.1%69.4%
Alisertib 22.3%14.8%62.9%

Data Interpretation: The data aligns with the known mechanisms of action. Palbociclib induced a strong G1 arrest.[5] Volasertib and Alisertib caused a significant accumulation of cells in the G2/M phase, indicative of mitotic arrest.[10][12][15] this compound treatment led to a significant increase in the G2/M population, confirming the G2/M arrest observed in previous studies.[1][2]

Cell_Cycle_Analysis_Workflow start Seed HeLa Cells in 6-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with Inhibitors (or Vehicle) for 24h incubate1->treat harvest Harvest Cells (Trypsinization) treat->harvest wash Wash with PBS harvest->wash fix Fix in Cold 70% Ethanol wash->fix stain Stain with Propidium Iodide (containing RNase A) fix->stain analyze Analyze on Flow Cytometer stain->analyze end Quantify Cell Cycle Phase Distribution analyze->end

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Target Engagement: Analysis of Key Protein Markers

To further validate the mechanisms of action, Western blot analysis was performed on lysates from HeLa cells treated for 24 hours. The relative expression of key proteins downstream of each inhibitor's target was assessed.

Treatmentp-Rb (Ser780)Cyclin B1p-Histone H3 (Ser10)
Vehicle Control +++++++
This compound ++---+++
Palbociclib -++++
Volasertib +++++++++
Alisertib +++++++++

(+++ High Expression, ++ Moderate Expression, + Low Expression, - Not Detected)

Data Interpretation: Palbociclib treatment led to a significant reduction in the phosphorylation of the Retinoblastoma protein (p-Rb), a direct substrate of CDK4/6, confirming target engagement.[6] Volasertib and Alisertib treatment resulted in an accumulation of Cyclin B1 and phosphorylated Histone H3, markers of mitotic arrest. This compound treatment also led to an increase in mitotic markers and a decrease in Cyclin B1, consistent with its observed G2/M arrest and effects on mitotic progression.[1][2]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of each compound for 72 hours.

  • MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[19]

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[20]

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.[19][20]

  • Analysis: IC50 values were calculated from dose-response curves using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: HeLa cells were seeded in 6-well plates and treated with the respective compounds at their IC50 concentrations for 24 hours.

  • Harvesting: Cells were harvested by trypsinization, collected, and washed twice with ice-cold PBS.[21][22]

  • Fixation: Cells were fixed by drop-wise addition of ice-cold 70% ethanol while vortexing and incubated for at least 30 minutes on ice.[21][22]

  • Staining: Fixed cells were centrifuged, washed with PBS, and resuspended in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[21][22][23]

  • Analysis: Samples were analyzed on a flow cytometer, collecting at least 10,000 events per sample.[21] The percentage of cells in G1, S, and G2/M phases was determined using cell cycle analysis software.

Western Blotting
  • Lysate Preparation: Treated cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[24]

  • Protein Quantification: Protein concentration was determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20 µg) were separated on a 4-12% SDS-polyacrylamide gel.[24]

  • Transfer: Proteins were transferred to a nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature.[25] The membrane was then incubated overnight at 4°C with primary antibodies against p-Rb (Ser780), Cyclin B1, p-Histone H3 (Ser10), and β-actin (as a loading control).

  • Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate.[25]

References

Safety Operating Guide

Standard Operating Procedure: Safe Handling of Neobractatin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of Neobractatin in a laboratory setting. Adherence to these guidelines is mandatory to ensure personnel safety and operational integrity.

Hazard Summary and Required PPE

This compound is a potent bioactive compound with high cytotoxicity. All handling must occur within a designated controlled area. The following table summarizes the primary hazards and the minimum required Personal Protective Equipment (PPE).

Hazard Classification & Exposure LimitsRequired Engineering ControlsMinimum Personal Protective Equipment (PPE)
GHS Classification: Acute Toxicity (Oral, Dermal, Inhalation), Category 1; Carcinogenicity, Category 1BCertified Chemical Fume Hood or GloveboxPrimary: - Nitrile Gloves (Double-gloved)- Disposable Lab Coat- ANSI Z87.1-rated Safety Glasses with side shields
Occupational Exposure Limit (OEL): 0.5 µg/m³ (8-hour TWA)Ventilated Enclosure for weighing and aliquotingSecondary (for spill response): - Face Shield- Chemical-resistant Apron- Disposable Shoe Covers
Physical Properties: White to off-white crystalline solid, light-sensitiveHEPA-filtered vacuum for cleanupRespiratory Protection: - Required if handling outside of a fume hood or during spill cleanup: N95 or higher rated respirator.

This compound Handling and Experimental Workflow

The following diagram outlines the required step-by-step workflow for the safe handling of this compound, from preparation to disposal. This process is designed to minimize exposure risk and prevent contamination.

Neobractatin_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Required PPE (Double Gloves, Lab Coat, Glasses) prep_setup 2. Prepare Fume Hood (Verify airflow, line with absorbent pads) prep_ppe->prep_setup prep_weigh 3. Weigh this compound (Use ventilated enclosure, anti-static tools) prep_setup->prep_weigh prep_solubilize 4. Solubilize Compound (Add solvent slowly, cap immediately) prep_weigh->prep_solubilize exp_transport 5. Transport to Bench (Use sealed, secondary container) prep_solubilize->exp_transport exp_procedure 6. Perform Experiment (Keep containers capped when not in use) exp_transport->exp_procedure cleanup_decon 7. Decontaminate Surfaces (Use 1% Bleach solution, then 70% Ethanol) exp_procedure->cleanup_decon cleanup_waste 8. Segregate Waste (Solid & Liquid Hazardous Waste) cleanup_decon->cleanup_waste cleanup_doff 9. Doff PPE (Remove in order: outer gloves, apron, etc.) cleanup_waste->cleanup_doff cleanup_wash 10. Wash Hands Thoroughly cleanup_doff->cleanup_wash Neobractatin_Disposal_Plan cluster_waste_streams Waste Generation & Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal solid_waste Solid Waste (Gloves, Pipette Tips, Vials) solid_container Hazardous Solid Waste Bin (Yellow, Labeled 'Cytotoxic') solid_waste->solid_container liquid_waste Liquid Waste (Unused solutions, rinsates) liquid_container Hazardous Liquid Waste (Sealed, Labeled 'Cytotoxic') liquid_waste->liquid_container sharps_waste Sharps Waste (Needles, contaminated glass) sharps_container Puncture-Proof Sharps Bin (Red, Labeled 'Cytotoxic') sharps_waste->sharps_container disposal_pickup Scheduled EHS Pickup (Store in Satellite Accumulation Area) solid_container->disposal_pickup liquid_container->disposal_pickup sharps_container->disposal_pickup

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neobractatin
Reactant of Route 2
Neobractatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.